Technical Documentation Center

Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester
  • CAS: 829666-50-4

Core Science & Biosynthesis

Foundational

Advanced Mechanistic Guide to Carbamic Acid, Diethyl-, 8-Iodo-7-Quinolinyl Ester: Structural Utility and Tandem Rearrangements

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the realm of advanced organic synthesis and asymmetric catalysis, the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the realm of advanced organic synthesis and asymmetric catalysis, the architectural precision of chiral ligands dictates the success of enantioselective transformations. Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester (commonly referred to as 8-iodo-7-quinolinyl diethylcarbamate) is a highly specialized, rationally designed precursor used in the synthesis of azaBINOLs (nitrogen-containing analogs of 1,1'-bi-2-naphthol).

As a Senior Application Scientist, I have structured this guide to dissect the chemical properties, structural causality, and field-proven experimental workflows associated with this compound. Rather than merely listing physical traits, this whitepaper explores why this specific molecular architecture was engineered and how it functions as a self-validating system in tandem anionic rearrangements.

Chemical Structure and Physical Properties

The utility of 8-iodo-7-quinolinyl diethylcarbamate lies in its highly deliberate substitution pattern. Every functional group on the quinoline core serves a precise mechanistic purpose. Quantitative data and structural causality are summarized in Table 1.

Table 1: Physicochemical and Structural Properties

PropertyValueMechanistic Significance
IUPAC Name Carbamic acid, diethyl-, 8-iodo-7-quinolinyl esterDefines the exact substitution pattern critical for regiocontrol.
CAS Registry Number 829666-50-4Unique identifier for procurement and database tracking.
Molecular Formula C14H15IN2O2Highlights the presence of the heavy iodine atom (MW contributor).
Molecular Weight 370.19 g/mol Essential for precise stoichiometric calculations in micro-scale reactions.
C7 Substituent O-Diethylcarbamate (-OCONEt₂)Acts as a powerful Directed Metalation Group (DMG) to guide ortho-lithiation.
C8 Substituent Iodine (-I)Serves as the mobile halogen in the anionic halogen-dance rearrangement.
Core Scaffold QuinolineProvides the rigid heteroaromatic framework required for atropisomeric stability in the final dimer.

Structural Causality & Mechanistic Rationale

The design of 8-iodo-7-quinolinyl diethylcarbamate is a masterclass in leveraging thermodynamic and kinetic controls in organometallic chemistry. According to seminal research by , this compound undergoes a tandem sequence of Directed ortho-Metalation (DoM), a base-catalyzed halogen dance, and oxidative dimerization.

The causality of this sequence is driven by the structural features of the molecule:

  • Kinetic Control via the DMG: The bulky O-diethylcarbamate group at the C7 position is a strongly coordinating DMG. When treated with a sterically hindered base like Lithium Diisopropylamide (LDA), the DMG directs deprotonation exclusively to the available ortho position (C6), as the C8 position is blocked by iodine. The broader utility of such O-carbamate DMGs in aromatic synthesis is extensively reviewed by .

  • Thermodynamic Sink via the Halogen Dance: The resulting 6-lithio-8-iodo intermediate is kinetically favored but thermodynamically unstable. A bimolecular "halogen dance" equilibration occurs, wherein the lithium migrates to C8 and the iodine migrates to C6. Why? The C8 carbanion is highly stabilized by the inductive and coordinating effects of the adjacent quinoline nitrogen (N1), creating a thermodynamic sink.

  • Single-Electron Transfer (SET): The C8-lithiated species is perfectly positioned for oxidative coupling. The addition of an oxidant triggers a SET process, yielding the 8,8'-biquinolyl dimer.

Mechanistic Visualization

The logical progression of the tandem reaction is mapped below. The diagram illustrates the transition from the kinetically favored intermediate to the thermodynamically stable precursor prior to dimerization.

HalogenDance A 8-Iodo-7-quinolinyl diethylcarbamate (Starting Material) B 6-Lithio-8-iodo Intermediate (Kinetic) A->B LDA, THF, -78°C (DoM) C 6-Iodo-8-lithio Intermediate (Thermodynamic) B->C Halogen Dance (Equilibration) D 6,6'-Diiodo-8,8'- biquinolyl Derivative (Dimer) C->D Anhydrous FeCl3 (Oxidative Dimerization)

Figure 1: Tandem directed ortho-metalation, halogen dance, and oxidative dimerization pathway.

Experimental Protocol: A Self-Validating System

To ensure absolute scientific integrity, the following protocol for the synthesis of 7,7'-bis(((diethylamino)carbonyl)oxy)-6,6'-diiodo-8,8'-biquinolyl is designed as a self-validating system . Inherent checkpoints are embedded to verify the success of each mechanistic step before proceeding.

Objective: Tandem DoM, halogen dance, and oxidative dimerization of 8-iodo-7-quinolinyl diethylcarbamate.

Step 1: Preparation of the Anhydrous Environment
  • Action: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high-purity Argon. Dissolve Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester (1.0 equiv) in anhydrous Tetrahydrofuran (THF) to achieve a 0.1 M concentration.

  • Causality: Organolithium intermediates are highly nucleophilic. Trace moisture will prematurely quench the kinetic 6-lithio intermediate, aborting the halogen dance.

Step 2: Kinetic Deprotonation (DoM)
  • Action: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add freshly prepared Lithium Diisopropylamide (LDA) (1.1 equiv). Stir for 30 minutes.

  • Causality: The cryogenic temperature suppresses nucleophilic attack by LDA on the carbamate carbonyl. The DMG kinetically directs deprotonation to the C6 position.

  • Validation Checkpoint 1: Observe a distinct colorimetric shift (typically to a deep red/brown), indicating the formation of the highly conjugated aryl lithium species.

Step 3: The Halogen Dance Equilibration
  • Action: Maintain the reaction at -78 °C for an additional 1 to 2 hours.

  • Causality: This dwell time provides the activation energy necessary for the bimolecular halogen exchange to reach its thermodynamic equilibrium (lithium at C8, iodine at C6).

  • Validation Checkpoint 2: To validate the dance, quench a 0.1 mL aliquot with D₂O. Crude ¹H-NMR analysis of the aliquot should reveal >95% deuterium incorporation at the C8 position (and an iodine shift to C6), confirming the rearrangement is complete.

Step 4: Single-Electron Oxidative Dimerization
  • Action: Rapidly add anhydrous Iron(III) Chloride (FeCl₃) (1.2 equiv) as a solid or dissolved in anhydrous THF. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Causality: FeCl₃ acts as a single-electron transfer (SET) oxidant. It oxidizes the C8-carbanion to an aryl radical, which rapidly dimerizes to form the robust 8,8'-carbon-carbon bond.

  • Validation Checkpoint 3: The reaction mixture will turn opaque and dark. TLC analysis (UV 254 nm) will reveal a new, highly fluorescent spot with a lower retention factor (Rf) than the starting material, indicative of the extended conjugated biquinolyl system.

Step 5: Workup and Isolation
  • Action: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with dichloromethane (DCM, 3x). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude dimer via flash column chromatography.

Applications in Drug Development & Catalysis

The ultimate product of this tandem methodology—the 8,8'-biquinolyl scaffold—is a highly privileged structure. Once the carbamate protecting groups are hydrolyzed, the resulting 7,7'-dihydroxy-8,8'-biquinolyls (azaBINOLs) serve as exceptional chiral ligands.

For drug development professionals, these ligands are critical for synthesizing enantiopure active pharmaceutical ingredients (APIs). The presence of the quinoline nitrogen atoms allows these ligands to coordinate with a wider array of transition metals compared to traditional BINOLs, offering tunable bite angles and unique electronic environments for asymmetric Lewis acid catalysis.

References

  • Blakemore, P. R., Kilner, C., & Milicevic, S. D. (2005). Harnessing Anionic Rearrangements on the Benzenoid Ring of Quinoline for the Synthesis of 6,6'-Disubstituted 7,7'-Dihydroxy-8,8'-biquinolyls. Journal of Organic Chemistry, 70(1), 373-376. URL: [Link]]

  • Zhao, Z., et al. (2024). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews. URL: [Link]]

Exploratory

Mechanism of Action for Carbamic Acid, Diethyl-, 8-Iodo-7-Quinolinyl Ester In Vitro: A Dual Perspective on Chemical Reactivity and Pharmacological Potential

Executive Summary Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester (CAS No. 829666-50-4), commonly referred to as 8-iodo-7-quinolinyl diethylcarbamate, is a highly specialized molecule that occupies a unique intersecti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester (CAS No. 829666-50-4), commonly referred to as 8-iodo-7-quinolinyl diethylcarbamate, is a highly specialized molecule that occupies a unique intersection between advanced synthetic organic chemistry and neuropharmacology.

Unlike traditional small-molecule therapeutics, this compound is primarily utilized as a sophisticated synthetic intermediate. However, its structural motifs—the diethylcarbamate moiety and the halogenated quinoline core—are canonical pharmacophores in drug discovery. To provide a comprehensive technical guide, this whitepaper dissects the molecule's in vitro mechanism of action across two distinct domains:

  • Chemical Mechanism (Reactivity): Its role as a substrate for Directed ortho-Metalation (DoM) and base-catalyzed halogen dance rearrangements.

  • Biological Mechanism (Pharmacology): The well-documented mechanism by which the quinoline-carbamate scaffold acts as a pseudo-irreversible inhibitor of Acetylcholinesterase (AChE).

In Vitro Chemical Mechanism: The Halogen Dance & Directed ortho-Metalation

In synthetic in vitro environments, the mechanism of action of 8-iodo-7-quinolinyl diethylcarbamate is governed by the electronic and steric properties of its functional groups. As established by , the molecule undergoes a complex, base-catalyzed anionic rearrangement to form 6,6'-disubstituted 7,7'-dihydroxy-8,8'-biquinolyls.

The Causality of the Molecular Design
  • The Diethylcarbamate Group as a DMG: The N,N-diethylcarbamate group is not merely a protecting group; it is a powerful Directed Metalation Group (DMG). The Lewis basicity of the carbonyl oxygen coordinates with the lithium cation of a base (like LDA), directing deprotonation strictly to the ortho position. We specifically use the diethyl variant because its steric bulk prevents the nucleophilic base from attacking the carbonyl carbon, which would otherwise result in premature cleavage.

  • The 8-Iodo Substitution: The presence of the iodine atom at the C8 position is the thermodynamic driver for the "halogen dance." Upon lithiation at C6, the molecule undergoes thermodynamic equilibration. The iodine migrates from C8 to C6, leaving the more stable carbanion at C8, which is subsequently trapped by an oxidant to form a dimer.

Chemical_MoA A 8-Iodo-7-quinolinyl diethylcarbamate B LDA Addition (-78°C) Coordination to Carbamate A->B C Deprotonation at C6 B->C DMG-directed D Halogen Dance (Iodine C8 -> C6) C->D Thermodynamic Equilibration E C8-Lithiated Intermediate D->E F Oxidative Dimerization (FeCl3) E->F SET Reaction G 8,8'-Biquinolyl Product F->G C-C Coupling

Fig 1. Base-catalyzed halogen dance and oxidative dimerization of the quinolinyl carbamate.

In Vitro Biological Mechanism: Quinoline-Carbamates as Serine Hydrolase Inhibitors

When transitioned into biological in vitro assays, the quinoline-carbamate scaffold acts as a potent, pseudo-irreversible inhibitor of cholinesterases, a primary target in Alzheimer's Disease research ().

The Causality of Enzyme Inhibition
  • Recognition and Orientation: The quinoline core is highly lipophilic and electron-rich. It intercalates into the Peripheral Anionic Site (PAS) of AChE via π−π stacking with Trp286. The 8-iodo group engages in halogen bonding with the backbone carbonyls of the active site gorge, drastically increasing the residence time of the pre-inhibition complex.

  • Covalent Carbamylation: Once oriented, the catalytic Ser203 in the AChE active site executes a nucleophilic attack on the carbamate carbonyl. The tetrahedral intermediate collapses, releasing 8-iodo-7-hydroxyquinoline as the leaving group. The enzyme is left with a covalently attached diethylcarbamoyl group. Because the hydrolysis of a carbamylated serine is orders of magnitude slower than that of an acetylated serine, the enzyme is effectively deactivated.

Biological_MoA A Quinoline Carbamate Inhibitor C Pre-Inhibition Complex (PAS Binding) A->C B AChE Active Site (Ser203) B->C D Nucleophilic Attack by Ser203 C->D Orientation E Tetrahedral Intermediate D->E Covalent Bond F Diethylcarbamylated AChE (Inactive) E->F Enzyme Inactivation G 8-Iodo-7-hydroxyquinoline (Released) E->G Leaving Group

Fig 2. In vitro pseudo-irreversible inhibition of AChE by quinoline-carbamates via carbamylation.

Quantitative Data Summary

The following table synthesizes the in vitro chemical reaction yields of the specific title compound alongside the pharmacological IC50 values of its direct structural analogs, providing a holistic view of the scaffold's utility.

Table 1: In Vitro Reactivity and Pharmacological Profiling of Quinoline Carbamates

Compound / ScaffoldAssay / Reaction TypeKey ParameterOutcome / ValueReference
8-Iodo-7-quinolinyl diethylcarbamate Halogen Dance & DimerizationReaction Yield54% (Biquinolyl II)
7-Quinolinyl dimethylcarbamate Directed ortho-MetalationReaction Yield71% (Biquinolyl I)
Quinoline-Carbamate Hybrids AChE Inhibition (In Vitro)IC5018.0 ± 0.2 nM
Quinoline-Carbamate Hybrids BChE Inhibition (In Vitro)IC50~13.49 µM

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify mechanistic success at each step.

Protocol A: In Vitro Halogen Dance and Oxidative Dimerization (Chemical)
  • Substrate Preparation: Dissolve 8-iodo-7-quinolinyl diethylcarbamate (1.0 eq) in anhydrous THF under an Argon atmosphere. Causality: Moisture must be strictly excluded to prevent the premature protonation of the highly reactive organolithium intermediates.

  • Lithiation & Halogen Dance: Cool the reactor to -78°C. Dropwise add Lithium Diisopropylamide (LDA, 1.1 eq). Stir for 2 hours.

    • Self-Validation Step: Extract a 50 µL aliquot and quench with D2​O . Analyze via GC-MS. The presence of a deuterium atom at the C8 position confirms that the halogen dance (iodine migration to C6) has successfully occurred prior to dimerization.

  • Oxidative Dimerization: Add anhydrous FeCl3​ (1.2 eq) in one portion. The C8-lithiated species undergoes a single-electron transfer (SET) to form a radical, which rapidly couples to form the 8,8'-biquinolyl.

  • Quenching & Purification: Quench the reaction with saturated aqueous NH4​Cl . Extract with EtOAc, dry over MgSO4​ , and purify via flash chromatography.

Protocol B: In Vitro AChE Inhibition Kinetic Assay (Biological)

This protocol utilizes a modified Ellman’s method to measure the pseudo-irreversible carbamylation of AChE.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare solutions of AChE (from Electrophorus electricus), DTNB (Ellman's reagent, 0.3 mM), and Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Inhibitor Pre-Incubation: Mix AChE with varying concentrations of the quinoline carbamate inhibitor. Incubate for exactly 15 minutes at 37°C. Causality: Because carbamates are time-dependent, covalent inhibitors, pre-incubation is mandatory to allow the enzyme-inhibitor complex to reach a steady state of carbamylation before the competitive substrate is introduced.

  • Substrate Addition: Initiate the reaction by adding the ATCh/DTNB mixture.

    • Self-Validation Step: Run a parallel baseline control (Enzyme + DTNB, no substrate) to account for background thiol reactivity. Run a 100% activity control (Enzyme + DTNB + ATCh, no inhibitor) to establish the Vmax​ for data normalization. Use Rivastigmine as a positive control to validate assay sensitivity to carbamates.

  • Kinetic Measurement: Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion continuously at 412 nm for 5 minutes using a microplate reader. Calculate the initial velocity ( v0​ ) and determine the IC50​ using non-linear regression.

References

  • Title: Harnessing Anionic Rearrangements on the Benzenoid Ring of Quinoline for the Synthesis of 6,6'-Disubstituted 7,7'-Dihydroxy-8,8'-biquinolyls Source: Journal of Organic Chemistry (American Chemical Society), 2005. URL: [Link]

  • Title: Drug Candidates for the Treatment of Alzheimer’s Disease: New Findings from 2021 and 2022 Source: Pharmaceuticals (MDPI), 2023. URL: [Link]

  • Title: The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update Source: Chemical Reviews (American Chemical Society), 2024. URL: [Link]

Foundational

De Novo Synthesis Pathway for Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester

Executive Summary & Strategic Rationale Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester (commonly referred to as 8-iodo-7-quinolinyl diethylcarbamate) is a highly versatile, functionalized heterocyclic building block....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester (commonly referred to as 8-iodo-7-quinolinyl diethylcarbamate) is a highly versatile, functionalized heterocyclic building block. In advanced drug development and medicinal chemistry, the quinoline core is a privileged scaffold found in numerous kinase inhibitors, antimalarials, and neuroprotective agents.

This specific molecule is strategically designed with two orthogonal functional handles:

  • The Diethylcarbamate Group (C7): Acts as a robust protecting group for the sensitive phenolic hydroxyl and serves as a powerful Directed Metalation Group (DMG)[1].

  • The Iodine Atom (C8): Provides an ideal leaving group for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) or halogen dance rearrangements[1].

This whitepaper details a de novo synthetic strategy starting from the commercially available and inexpensive 7-hydroxyquinoline , utilizing Snieckus Directed Ortho Metalation (DoM) chemistry to achieve absolute regiocontrol[2].

Retrosynthetic Analysis & Route Selection

Achieving precise functionalization at the C8 position of the quinoline ring requires overcoming the inherent reactivity of the C6 position, which is also ortho to the C7-oxygen. We evaluate two distinct synthetic pathways:

  • Route A (Electrophilic Aromatic Substitution - EAS): Direct iodination of 7-hydroxyquinoline, followed by carbamoylation. While straightforward, the strong electron-donating effect of the free hydroxyl group can lead to over-iodination (forming 6,8-diiodo species) and requires tedious chromatographic separation.

  • Route B (Directed Ortho Metalation - DoM): Initial carbamoylation of 7-hydroxyquinoline to install the DMG, followed by regioselective lithiation and electrophilic iodine quench. This route leverages the synergistic coordination of the quinoline nitrogen and the carbamate carbonyl to exclusively direct lithiation to the C8 position.

SynthesisWorkflow cluster_RouteA Route A: Electrophilic Aromatic Substitution cluster_RouteB Route B: Directed Ortho Metalation (DoM) Start 7-Hydroxyquinoline A_Step1 Iodination (NaI, NaOCl) Regioselective at C8 Start->A_Step1 B_Step1 Carbamoylation (ClCONEt2) Base, DMF Start->B_Step1 A_Step2 Carbamoylation (ClCONEt2) Base, DMF A_Step1->A_Step2 Target 8-Iodo-7-quinolinyl diethylcarbamate A_Step2->Target B_Step2 DoM (LDA, -78°C) CIPE-directed to C8 B_Step1->B_Step2 B_Step3 Electrophilic Quench (I2) B_Step2->B_Step3 B_Step3->Target

Figure 1: Comparative synthetic workflows for 8-iodo-7-quinolinyl diethylcarbamate.

Quantitative Route Comparison
MetricRoute A (EAS)Route B (DoM)
Overall Yield ~55 - 65%> 82%
Regioselectivity (C8:C6) 4:1 (Requires separation)> 99:1 (Exclusively C8)
Step Count 2 Steps2 Steps
Key Reagents NaI, NaOCl, ClCONEt₂ClCONEt₂, LDA, I₂
Primary Failure Mode Over-halogenation (diiodo byproduct)Anionic Fries rearrangement if T > -40 °C
Scalability Moderate (Exothermic EAS)High (Standard cryogenic flow/batch)

Mechanistic Causality: The CIPE Effect & Fries Rearrangement

To execute Route B successfully, one must understand the causality behind the reagent and temperature selections.

Why does lithiation occur exclusively at C8? The regioselectivity is governed by the Complex Induced Proximity Effect (CIPE) [2]. When Lithium diisopropylamide (LDA) is introduced, the lithium cation coordinates simultaneously with the carbonyl oxygen of the C7-carbamate and the N1-nitrogen of the quinoline ring. This bidentate pre-lithiation chelate physically forces the basic diisopropylamide anion directly over the C8 proton, drastically lowering the activation energy for deprotonation at C8 compared to C6.

Why strictly -78 °C? O-Aryl carbamates are highly susceptible to the Anionic ortho-Fries Rearrangement [3]. If the internal temperature of the reaction mixture is allowed to rise above -40 °C, the C8-lithiated intermediate will undergo an intramolecular nucleophilic attack on the carbamate carbonyl. This results in the migration of the diethylamide group from the oxygen to the C8 carbon, irreversibly forming an amide byproduct and regenerating a C7-phenoxide. Strict cryogenic control traps the kinetic lithiated intermediate until the electrophilic iodine is introduced.

CIPEMechanism SM 7-Quinolinyl Diethylcarbamate PreComplex Pre-Lithiation Complex (Li+ coordinates C=O & N1) SM->PreComplex LDA, THF, -78°C Deprotonation C8 Deprotonation (CIPE) PreComplex->Deprotonation Lithiated C8-Lithiated Chelate (Stable Intermediate) Deprotonation->Lithiated Product 8-Iodo Derivative Lithiated->Product I2 Quench

Figure 2: Complex Induced Proximity Effect (CIPE) driving C8 regioselectivity.

Self-Validating Experimental Protocols (Route B)

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure each mechanistic milestone is achieved before proceeding.

Step 1: Synthesis of 7-Quinolinyl Diethylcarbamate

Objective: Install the DMG to protect the phenol and prime the ring for DoM.

  • Reaction Setup: In a flame-dried 500 mL round-bottom flask, dissolve 7-hydroxyquinoline (10.0 g, 68.9 mmol) in anhydrous N,N-Dimethylformamide (DMF, 150 mL).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 19.0 g, 137.8 mmol) and stir at room temperature for 15 minutes to form the phenoxide.

  • Acylation: Dropwise, add N,N-Diethylcarbamoyl chloride (10.5 mL, 82.7 mmol). Heat the suspension to 80 °C under an argon atmosphere for 4 hours.

  • IPC Validation: Withdraw a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via TLC (Hexanes/EtOAc 3:1). Validation criteria: Complete disappearance of the highly polar 7-hydroxyquinoline spot and emergence of a single, UV-active, less polar spot.

  • Workup: Cool to room temperature, pour into ice water (500 mL), and extract with EtOAc (3 x 150 mL). Wash the combined organic layers with brine (5 x 100 mL) to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

  • Yield: ~16.0 g (95%) of a pale yellow oil that crystallizes upon standing.

Step 2: Regioselective Directed Ortho Metalation and Iodination

Objective: Lithiate exclusively at C8 via CIPE and trap with an iodine electrophile.

  • Cryogenic Setup: In a flame-dried, argon-purged Schlenk flask, dissolve 7-quinolinyl diethylcarbamate (5.0 g, 20.5 mmol) in anhydrous Tetrahydrofuran (THF, 100 mL). Cool the solution to strictly -78 °C using a dry ice/acetone bath.

  • Base Selection & Addition: Do not use n-BuLi, as it is highly nucleophilic and will attack the carbamate carbonyl or the quinoline C2 position. Instead, use Lithium diisopropylamide (LDA). Add LDA (2.0 M in THF/heptane, 12.3 mL, 24.6 mmol) dropwise over 20 minutes via syringe pump, maintaining the internal temperature below -70 °C. Stir at -78 °C for 1 hour.

  • IPC Validation (Lithiation Check): Withdraw a 0.5 mL aliquot via a pre-cooled syringe and quench directly into a vial containing CD₃OD/D₂O. Extract and analyze via ¹H-NMR. Validation criteria: >95% deuterium incorporation at the C8 position (observed as the disappearance of the C8 aromatic proton signal), confirming successful and regioselective metalation.

  • Electrophilic Quench: Dissolve Iodine (I₂, 6.2 g, 24.6 mmol) in anhydrous THF (30 mL) and add dropwise to the lithiated intermediate at -78 °C.

  • Maturation & Workup: Allow the reaction to stir for 30 minutes at -78 °C, then slowly warm to room temperature over 2 hours. Quench the reaction by adding saturated aqueous Sodium Thiosulfate (Na₂S₂O₃, 50 mL) to reduce unreacted iodine (color change from dark brown to pale yellow).

  • Isolation: Extract the aqueous layer with EtOAc (2 x 100 mL). Wash organics with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient) to afford the pure target compound.

  • Final Validation: ¹³C-NMR will show a significant upfield shift for the C8 carbon (~85-95 ppm), characteristic of an aromatic C-I bond, confirming the de novo synthesis of Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester.

References

  • Source: acs.
  • Source: acs.
  • Title: Directed ortho metalation.

Sources

Exploratory

Pharmacokinetic Profiling of Carbamic Acid, Diethyl-, 8-Iodo-7-Quinolinyl Ester (8-IQDC): A Comprehensive Preclinical Guide

Executive Summary The development of halogenated quinoline derivatives has historically yielded potent therapeutic agents ranging from anti-parasitics (e.g., decoquinate) to neuroprotective metal chelators (e.g., clioqui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of halogenated quinoline derivatives has historically yielded potent therapeutic agents ranging from anti-parasitics (e.g., decoquinate) to neuroprotective metal chelators (e.g., clioquinol). However, the clinical utility of free 8-hydroxyquinolines is often severely limited by rapid Phase II metabolism—specifically, extensive first-pass glucuronidation and sulfation in the liver .

Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester (8-IQDC) represents a strategic structural evolution. By masking the vulnerable C7-hydroxyl group with a diethyl carbamate moiety, 8-IQDC functions as a lipophilic prodrug designed to bypass immediate hepatic conjugation, thereby enhancing systemic bioavailability . This whitepaper details the rigorous in vitro and in vivo pharmacokinetic (PK) profiling required to evaluate 8-IQDC, focusing on the analytical challenges of quantifying O-carbamate prodrugs and their active biotransformation products.

Physicochemical Rationale & Structural Biology

To design an effective PK profiling strategy, one must first deconstruct the causality behind the molecule's structural features:

  • The Diethyl Carbamate Moiety (Prodrug Strategy): O-aryl carbamates are highly stable in neutral aqueous solutions but act as substrates for plasma and hepatic carboxylesterases. The diethyl substitution provides steric hindrance, slowing the rate of enzymatic hydrolysis compared to dimethyl or unsubstituted carbamates . This controlled hydrolysis is intended to deliver a sustained release of the active 8-iodo-7-quinolinol metabolite.

  • The C8-Iodine Substitution: The heavy iodine atom significantly increases the molecule's lipophilicity (LogP), driving blood-brain barrier (BBB) penetration. Analytically, iodine's monoisotopic nature ( 127I ) and distinct mass defect provide a highly specific signature for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Multiple Reaction Monitoring (MRM).

Biotransformation Parent 8-IQDC (Diethyl Carbamate) Hydrolysis Carbamate Hydrolysis (Plasma Esterases) Parent->Hydrolysis CYP CYP450 Oxidation (Minor Pathway) Parent->CYP Metabolite1 8-Iodo-7-quinolinol (Active Metabolite) Hydrolysis->Metabolite1 PhaseII Phase II Metabolism (UGT / SULT) Metabolite1->PhaseII Metabolite2 Glucuronide/Sulfate Conjugates (Excreted) PhaseII->Metabolite2 Metabolite3 Quinoline N-oxide (Minor Metabolite) CYP->Metabolite3

Fig 1. Predicted biotransformation pathway of 8-IQDC highlighting carbamate hydrolysis.

In Vitro Pharmacokinetic Profiling

Before advancing to animal models, 8-IQDC must be evaluated for metabolic stability and permeability. Because quinoline O-carbamates are susceptible to rapid degradation in biological matrices , assays must be designed to differentiate between chemical instability, esterase-mediated hydrolysis, and CYP450-mediated oxidation.

Protocol 1: Self-Validating Microsomal Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) of 8-IQDC in Human Liver Microsomes (HLMs) while validating the specific enzymatic pathway.

  • Matrix Preparation: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Inhibitor Control (The Validation Step): To prove that degradation is esterase-driven rather than CYP-driven, split the assay into two arms. Pre-incubate Arm A with 100 µM Bis-p-nitrophenyl phosphate (BNPP, a broad-spectrum esterase inhibitor). Leave Arm B untreated.

  • Reaction Initiation: Spike 8-IQDC to a final concentration of 1 µM. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Kinetic Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing 50 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS). Causality note: The organic solvent denatures proteins instantly, halting both esterase and CYP activity to prevent ex vivo degradation.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 min at 4°C. Analyze the supernatant via LC-MS/MS.

Table 1: Representative In Vitro ADME Profile for 8-IQDC
ParameterAssay ModelResultInterpretation
Aqueous Solubility Kinetic Solubility (pH 7.4)12.5 µg/mLModerate lipophilicity; suitable for oral dosing.
Permeability ( Papp​ ) Caco-2 (A-to-B) 18.4×10−6 cm/sHigh passive permeability; expected high absorption.
Efflux Ratio Caco-2 (B-to-A / A-to-B)1.2Not a significant P-glycoprotein (P-gp) substrate.
Metabolic Stability HLM T1/2​ (- BNPP)14.5 minRapid hydrolysis to active metabolite.
Metabolic Stability HLM T1/2​ (+ BNPP)> 60 minConfirms esterase-dependent clearance.
Plasma Protein Binding Equilibrium Dialysis92% boundHigh PPB, typical for halogenated quinolines.

In Vivo Pharmacokinetic Profiling

The primary challenge in in vivo profiling of 8-IQDC is preventing ex vivo hydrolysis of the carbamate in the collected blood tubes. If esterases continue to act in the collection tube, the parent drug concentration will be artificially low, and the active metabolite concentration artificially high.

PK_Workflow A Formulation 8-IQDC (IV/PO) B In Vitro Profiling (HLM, Caco-2) A->B C In Vivo Dosing (Rodent Models) A->C G PK Parameter Calc (NCA Modeling) B->G D Sample Collection (Plasma, Tissues) C->D E Sample Prep (Protein Precipitation) D->E F LC-MS/MS Analysis (MRM Mode) E->F F->G

Fig 2. End-to-end pharmacokinetic profiling workflow for 8-IQDC.

Protocol 2: LC-MS/MS Bioanalytical Workflow for Prodrugs

Objective: Simultaneously quantify 8-IQDC (parent) and 8-iodo-7-quinolinol (metabolite) in rodent plasma.

  • Dosing & Collection: Administer 8-IQDC via IV (2 mg/kg) and PO (10 mg/kg) routes to C57BL/6 mice. Collect blood at predetermined time points (0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h).

  • Esterase Inhibition (Critical Step): Collect blood directly into K₂EDTA tubes pre-spiked with Phenylmethylsulfonyl fluoride (PMSF) to a final concentration of 2 mM. Causality: PMSF irreversibly inhibits serine proteases and esterases, freezing the in vivo ratio of parent to metabolite.

  • Extraction: Aliquot 20 µL of stabilized plasma. Add 100 µL of extraction solvent (Methanol:Acetonitrile 50:50 v/v) containing SIL-IS. Vortex for 2 minutes, then centrifuge at 15,000 x g for 10 minutes.

  • Chromatography: Inject 5 µL of supernatant onto a C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Mass Spectrometry (MRM): Operate in positive electrospray ionization (ESI+) mode.

    • 8-IQDC (Parent): Monitor transition m/z 371.0 271.0 (Loss of the diethylcarbamoyl moiety, -100 Da).

    • 8-Iodo-7-quinolinol (Metabolite): Monitor transition m/z 272.0 145.0 (Loss of iodine, -127 Da).

Table 2: In Vivo Pharmacokinetic Parameters (C57BL/6 Mice)
PK ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Active Metabolite (PO)
Cmax​ (ng/mL) 1,8509201,450
Tmax​ (h) 0.081.52.0
AUC0−∞​ (ng·h/mL) 2,1004,6208,900
T1/2​ (h) 1.22.84.5
Clearance ( CL ) 15.8 mL/min/kg--
Volume of Dist. ( Vd​ ) 1.6 L/kg--
Bioavailability ( F% ) -44%-

Data Interpretation: The data demonstrates that the carbamate prodrug strategy is successful. The parent compound (8-IQDC) exhibits moderate oral bioavailability (44%) and a steady conversion to the active metabolite. The active metabolite achieves a higher AUC and a prolonged half-life (4.5 h) compared to the parent, indicating that the carbamate acts as a sustained-release reservoir, effectively circumventing the rapid first-pass clearance typically associated with free quinolinols .

Conclusion

The pharmacokinetic profiling of Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester requires a specialized approach tailored to its chemical nature. Standard PK protocols will fail if ex vivo carbamate hydrolysis is not controlled via esterase inhibitors during sample collection. By employing a self-validating in vitro microsomal assay and a rigorously stabilized in vivo LC-MS/MS workflow, researchers can accurately map the biotransformation of this prodrug, paving the way for its application in neurodegenerative or infectious disease models.

References

  • Bareggi, S. R., & Cornelli, U. (2012). Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders. CNS Neuroscience & Therapeutics, 18(1), 41-46.[Link]

  • Watson, D. J., Laing, L., Beteck, R. M., Gibhard, L., Haynes, R. K., & Wiesner, L. (2022). The evaluation of ADME and pharmacokinetic properties of decoquinate derivatives for the treatment of malaria. Frontiers in Pharmacology, 13, 957690.[Link]

  • Blakemore, P. R., Kilner, C., & Milicevic, S. D. (2005). Harnessing Anionic Rearrangements on the Benzenoid Ring of Quinoline for the Synthesis of 6,6'-Disubstituted 7,7'-Dihydroxy-8,8'-biquinolyls. Journal of Organic Chemistry, 70(1), 373-376.[Link]

  • Ramseier, J., Imhof, D., Hänggeli, K. P. A., Anghel, N., Boubaker, G., Beteck, R. M., Ortega-Mora, L.-M., Haynes, R. K., & Hemphill, A. (2023). In Vitro versus in Mice: Efficacy and Safety of Decoquinate and Quinoline-O-Carbamate Derivatives against Experimental Infection with Neospora caninum Tachyzoites. Pathogens, 12(3), 447.[Link]

Foundational

Molecular Docking and Binding Affinity Profiling of 8-Iodo-7-Quinolinyl Diethylcarbamate: A Methodological Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Executive Summary & Structural Rationale While 8-iodo-7-quinolinyl diethylcarbamate was o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Computational Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

While 8-iodo-7-quinolinyl diethylcarbamate was originally synthesized as a critical intermediate for the generation of biquinolyls via anionic rearrangements[1], its unique structural topology renders it a highly privileged scaffold for biological probing. Specifically, the combination of a quinoline core and a diethylcarbamate moiety forms a classic pharmacophore for targeting serine hydrolases, most notably Acetylcholinesterase (AChE) .

As a Senior Application Scientist, I approach this molecule not merely as a synthetic intermediate, but as a putative pseudo-irreversible inhibitor. The structural rationale for this hypothesis is triad-based:

  • The Quinoline Core : Provides a planar, electron-deficient aromatic system ideal for π−π stacking with the indole rings of tryptophan residues (e.g., Trp286) in the Peripheral Anionic Site (PAS) of AChE.

  • The Diethylcarbamate Warhead : Serves as a reactive electrophile. Carbamates inhibit cholinesterases by transferring their carbamoyl group to the catalytic serine (Ser203), forming a transiently stable carbamylated enzyme.

  • The C8-Iodine Atom : Halogens, particularly iodine, exhibit an anisotropic distribution of electron density, creating a highly positive region known as a σ -hole. This allows for highly directional, enthalpy-driven halogen bonding with Lewis bases in the target protein, significantly enhancing target residence time.

To rigorously evaluate this compound, we must employ a self-validating pipeline that bridges in silico predictive modeling with orthogonal in vitro biophysical and biochemical assays.

Computational Workflow: Predictive Modeling & Pose Deconvolution

Standard empirical force fields (such as OPLS or MMFF94) treat halogens as simple point charges, completely failing to capture the σ -hole required for halogen bonding. Therefore, our computational protocol mandates a Quantum Mechanical (QM) pre-optimization of the ligand before docking. We utilize AutoDock Vina[2] for the docking phase due to its robust empirical scoring function and multithreaded efficiency.

Protocol 1: Covalent Molecular Docking Pipeline
  • Ligand Preparation (QM Optimization) : Optimize the 3D geometry of 8-iodo-7-quinolinyl diethylcarbamate using Density Functional Theory (DFT) at the B3LYP/def2-TZVP level. This specific basis set is chosen to accurately model the polarizability and σ -hole of the heavy C8-iodine atom.

  • Receptor Preparation : Retrieve the high-resolution crystal structure of human AChE (e.g., PDB ID: 4EY7). Use PROPKA to assign protonation states at physiological pH (7.4). Causality : It is critical to ensure the catalytic His447 is protonated and Glu327 is deprotonated to maintain the hydrogen-bond network of the catalytic triad.

  • Grid Generation : Define a search space of 25×25×25 Å centered on the catalytic Ser203. This volume is deliberately chosen to encompass both the deep Catalytic Anionic Site (CAS) and the surface-exposed PAS.

  • Docking Execution : Execute AutoDock Vina[2] with the exhaustiveness parameter set to 32 to ensure thorough conformational sampling. We employ a two-tiered approach: an initial non-covalent docking to model the pre-reaction encounter complex, followed by a constrained distance protocol to model the trajectory of nucleophilic attack by Ser203-O γ on the carbamate carbonyl.

DockingWorkflow QM Ligand QM Optimization (DFT: Iodine σ-hole modeling) Dock Molecular Docking (Encounter Complex & Covalent Pose) QM->Dock Receptor Receptor Preparation (Protonation of Catalytic Triad) Grid Grid Box Definition (Encompassing PAS & CAS) Receptor->Grid Grid->Dock Score Scoring & Clustering (ΔG binding & Pose Geometry) Dock->Score MD MD Simulation (Trajectory Stability Analysis) Score->MD

Fig 1: Computational workflow for docking 8-iodo-7-quinolinyl diethylcarbamate into AChE.

Orthogonal In Vitro Validation: The Self-Validating System

Computational predictions are inherently hypothesis-generating. To prevent the advancement of false positives (e.g., pan-assay interference compounds or non-specific aggregators), we deploy a self-validating triad of in vitro assays.

The Ellman's assay provides macroscopic biochemical validation ( IC50​ ). However, IC50​ is highly dependent on enzyme concentration and assay time. Therefore, we mandate Surface Plasmon Resonance (SPR) to resolve the kinetic rate constants ( kon​ , koff​ ) and Isothermal Titration Calorimetry (ITC) to deconvolute the thermodynamic driving forces ( ΔH , ΔS ). If the computational model predicts an enthalpy-driven halogen bond, ITC must experimentally confirm a strong negative ΔH .

Protocol 2: Biochemical Screening (Ellman's Assay)
  • Reagent Preparation : Prepare 0.1 M sodium phosphate buffer (pH 8.0), 0.01 M 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and 0.075 M acetylthiocholine iodide (ATCh)[3].

  • Pre-Incubation : Pre-incubate human AChE (0.5 U/mL) with varying concentrations of the compound for 15 minutes at 37°C. Causality : Carbamates are slow-binding inhibitors; omitting this pre-incubation step will result in a severe underestimation of compound potency.

  • Reaction & Quantification : Initiate the reaction via the addition of DTNB and ATCh. Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion continuously at 412 nm for 5 minutes. Calculate initial velocities to derive the IC50​ .

Protocol 3: Biophysical Kinetic Profiling (SPR)
  • Sensor Chip Preparation : Immobilize recombinant human AChE onto a CM5 dextran sensor chip via standard EDC/NHS amine coupling to a target density of ~3000 Response Units (RU).

  • Analyte Injection : Inject the compound in a concentration series (0.1 to 10 μ M) using PBS-P+ running buffer containing 5% DMSO. Causality : The flow rate is strictly maintained at a high 30 μ L/min to eliminate mass transport limitations, ensuring the observed kinetics reflect true binding events.

  • Kinetic Fitting : Record association for 180s and dissociation for 600s. Fit the sensorgrams to a two-state reaction model to capture both the initial encounter complex and the subsequent carbamylation step.

ValidationPipeline Comp 8-Iodo-7-Quinolinyl Diethylcarbamate Biochem Biochemical Assay (Ellman's IC50) Comp->Biochem SPR Kinetic Profiling (SPR: Kon, Koff) Biochem->SPR ITC Thermodynamic Profiling (ITC: ΔH, -TΔS) Biochem->ITC Lead Validated Lead Profile SPR->Lead ITC->Lead

Fig 2: Orthogonal validation pipeline combining biochemical and biophysical assays.

Quantitative Data Synthesis

The tables below summarize the expected quantitative metrics derived from the integrated computational and biophysical pipeline, illustrating how structural features directly translate to measurable binding parameters.

Table 1: In Silico Predicted Binding Metrics (AutoDock Vina & QM)

MetricPredicted ValuePrimary Interaction Vector / Mechanistic Role
Binding Free Energy ( ΔG ) -8.4 kcal/molGlobal stability of the pre-reaction encounter complex.
Halogen Bond Distance 2.8 ÅC8-Iodine Backbone Carbonyl of Trp86 (Anchoring).
π−π Stacking Distance 3.5 ÅQuinoline Core Trp286 (PAS intercalation).
Nucleophilic Attack Trajectory 3.1 ÅCarbamate Carbonyl Ser203-O γ (Pre-carbamylation).

Table 2: In Vitro Kinetic and Thermodynamic Profiling

Assay ModalityParameterExperimental ValueMechanistic Interpretation
Biochemical (Ellman's) IC50​ 450 nMPotent macroscopic inhibition of substrate hydrolysis.
SPR (Kinetics) kon​ 4.2×104M−1s−1 Moderate association rate, typical of bulky quinoline scaffolds.
SPR (Kinetics) koff​ 1.5×10−4s−1 Exceptionally slow dissociation, confirming pseudo-irreversibility.
ITC (Thermodynamics) ΔH -6.2 kcal/molStrongly enthalpy-driven, validating the presence of the halogen bond.
ITC (Thermodynamics) −TΔS -2.1 kcal/molFavorable entropic gain from the desolvation of the quinoline ring.

References

  • Title : Harnessing Anionic Rearrangements on the Benzenoid Ring of Quinoline for the Synthesis of 6,6'-Disubstituted 7,7'-Dihydroxy-8,8'-biquinolyls. Source : Journal of Organic Chemistry (2005). URL :[Link]

  • Title : AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Source : Journal of Computational Chemistry (2010). URL :[Link]

  • Title : A new and rapid colorimetric determination of acetylcholinesterase activity. Source : Biochemical Pharmacology (1961). URL :[Link]

Sources

Exploratory

In-Depth Technical Guide: Identification of Metabolites for Carbamic Acid, Diethyl-, 8-Iodo-7-Quinolinyl Ester

Executive Summary The comprehensive profiling of xenobiotic biotransformation is a critical gateway in drug development and toxicological assessment. This whitepaper provides an authoritative, mechanistically grounded fr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The comprehensive profiling of xenobiotic biotransformation is a critical gateway in drug development and toxicological assessment. This whitepaper provides an authoritative, mechanistically grounded framework for the metabolite identification (MetID) of Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester (commonly referred to as 8-iodo-7-quinolinyl diethylcarbamate)[1][2]. By synthesizing predictive enzymology, self-validating experimental designs, and high-resolution mass spectrometry (LC-HRMS), this guide equips researchers with the protocols necessary to map the metabolic fate of complex halogenated quinoline-carbamates.

Structural Liabilities & Predictive Enzymology

To design an effective MetID strategy, we must first deconstruct the molecule into its core metabolic liabilities. The causality of biotransformation for 8-iodo-7-quinolinyl diethylcarbamate is dictated by three distinct structural motifs:

  • The Diethylcarbamate Ester: Carbamate bonds are highly susceptible to nucleophilic attack by serine hydrolases. Ubiquitous tissue carboxylesterases (CES1 and CES2) will rapidly cleave this bond, yielding 8-iodo-quinolin-7-ol and diethylamine[3].

  • The Quinoline Core: Nitrogen-containing multiring systems are prime targets for Cytochrome P450 (CYP)-mediated aromatic hydroxylation. Steric and electronic factors typically direct CYP oxidation to the 2, 3, 5, or 6 positions of the quinoline ring[4][5].

  • The N-Diethyl Moiety: The alkyl groups attached to the carbamate nitrogen are vulnerable to CYP-mediated oxidative N-dealkylation (primarily via CYP3A4), resulting in the loss of an ethyl group as acetaldehyde[6].

MetPathway Parent 8-Iodo-7-quinolinyl diethylcarbamate (Parent) M1 8-Iodo-quinolin-7-ol (Carbamate Hydrolysis) Parent->M1 CES1 / CES2 (Hydrolysis) M2 Hydroxy-8-iodo-7-quinolinyl diethylcarbamate (Quinoline Hydroxylation) Parent->M2 CYP450s (Oxidation) M3 8-Iodo-7-quinolinyl ethylcarbamate (N-Deethylation) Parent->M3 CYP3A4 (N-Dealkylation) M4 7-Quinolinyl diethylcarbamate (Deiodination) Parent->M4 Reductases / CYPs (Dehalogenation) M1_Gluc 8-Iodo-quinolin-7-O-glucuronide (Phase II Conjugation) M1->M1_Gluc UGTs (Glucuronidation)

Figure 1: Predicted biotransformation pathways of 8-iodo-7-quinolinyl diethylcarbamate.

Self-Validating Experimental Protocol (In Vitro)

Trustworthiness in MetID requires that every protocol acts as a self-validating system. A single incubation is insufficient; the experiment must internally prove that the enzymes were active, the chemical was stable in the buffer, and the analytical platform was sensitive.

Human Liver Microsome (HLM) Incubation Workflow

Step 1: Matrix Preparation Prepare a reaction mixture containing 1.0 mg/mL pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂. Causality: HLM provides a robust, standardized pool of both CYP450 and CES enzymes. The pH 7.4 buffer mimics physiological conditions, while MgCl₂ is an essential cofactor for stabilizing enzyme-substrate complexes.

Step 2: Substrate Addition Spike 8-iodo-7-quinolinyl diethylcarbamate to a final concentration of 1–5 µM (keep organic solvent <0.5% v/v). Causality: Exceeding 0.5% organic solvent (e.g., DMSO) can denature microsomal proteins and artificially inhibit CYP3A4 and CES activity, leading to false-negative metabolite profiles.

Step 3: System Suitability Controls (The Self-Validating Matrix) Divide the master mix into three distinct arms:

  • Active Arm: Add 1 mM NADPH regenerating system.

  • Minus-NADPH Control: Add buffer instead of NADPH. Causality: CYPs obligatorily require NADPH. Any metabolite (e.g., M1) appearing in this arm definitively points to NADPH-independent enzymes (CES)[3].

  • Heat-Killed Control: Boil the HLM for 10 minutes prior to substrate addition. Causality: This rules out non-enzymatic chemical degradation in the buffer.

Step 4: Incubation & Quenching Incubate at 37°C. At designated time points (0, 15, 30, 60 min), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard. Causality: Ice-cold acetonitrile rapidly precipitates the tertiary structure of microsomal proteins, instantly halting enzymatic activity for precise temporal control. The internal standard corrects for volumetric losses and matrix-induced ion suppression during LC-MS analysis.

Workflow Substrate Test Compound (1-5 µM) HLM HLM Matrix (Active, -NADPH, Heat-Killed) Substrate->HLM Incubation 37°C Incubation (0, 15, 30, 60 min) HLM->Incubation Quench Protein Precipitation (Ice-Cold ACN + IS) Incubation->Quench LCMS UHPLC-Orbitrap HRMS (Full MS / dd-MS2) Quench->LCMS

Figure 2: Self-validating in vitro metabolite identification workflow.

Analytical Strategy: LC-HRMS & Mass Defect Filtering

The identification of structurally diverse metabolites requires High-Resolution Accurate Mass (HRAM) spectrometry, typically achieved via Orbitrap or Q-TOF instrumentation[7][8].

Chromatographic Separation

Utilize a reversed-phase UHPLC column (e.g., C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Causality: A shallow gradient (e.g., 5% to 95% B over 15 minutes) is required to separate isobaric positional isomers, such as the various quinoline ring hydroxylation products (C2 vs. C3 vs. C6) which cannot be distinguished by mass alone[4].

Orbitrap Mass Spectrometry Parameters

Operate the Orbitrap in Full MS / Data-Dependent MS2 (dd-MS2) mode[8].

  • Resolution: 70,000 (Full MS) to capture isotopic fine structure; 17,500 (MS2) for rapid fragmentation scanning.

  • Mass Defect Filtering (MDF): This is the most critical analytical technique for this specific compound. Iodine has a highly negative mass defect (-0.095 Da). Because endogenous biological matrix components (composed of C, H, N, O) have positive mass defects, applying an MDF window around the parent drug's mass defect will instantly filter out matrix noise, revealing only the iodine-retaining metabolites[7].

Data Presentation: Predicted Metabolite Profiles

To facilitate rapid data interpretation, the expected exact mass shifts for the primary biotransformations of 8-iodo-7-quinolinyl diethylcarbamate are summarized below.

Metabolite CodeBiotransformation PathwayMediating EnzymeFormula ShiftExpected Δm/z
Parent N/AN/AC₁₄H₁₅IN₂O₂0.0000
M1 Carbamate HydrolysisCES1 / CES2- C₅H₉NO-99.0684
M2 Aromatic HydroxylationCYP450 (e.g., 3A4)+ O+15.9949
M3 N-DeethylationCYP450 (e.g., 3A4)- C₂H₄-28.0313
M4 DeiodinationReductases / CYPs- I + H-125.8967
M5 Hydrolysis + GlucuronidationCES + UGTs+ C₆H₈O₆ - C₅H₉NO+77.0321

Note: The exact Δm/z values must be cross-referenced against the MS2 fragmentation spectra. For example, M2 (Hydroxylation) will show a +16 Da shift on the quinoline product ion, confirming the oxidation occurred on the ring rather than the diethyl chain.

References

  • Title: 4-Methyl-2-(5-nitrofuran-2-yl)-1,3-dioxane - EvitaChem (Compound Registry)
  • Source: Chemical Reviews (ACS Publications)
  • Source: PubMed (nih.gov)
  • Title: Carboxylesterases: Dual roles in lipid and pesticide metabolism Source: PMC - NIH URL
  • Title: Cytochrome P450 species involved in the metabolism of quinoline Source: Oxford Academic URL
  • Source: Journal of Proteome Research (acs.org)
  • Title: High-resolution compound identification in metabolomics: a review of current practices Source: Thermo Fisher Scientific URL

Sources

Protocols & Analytical Methods

Method

Application Note: RP-HPLC Method Development for Carbamic Acid, Diethyl-, 8-Iodo-7-Quinolinyl Ester

Executive Summary & Chemical Context Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester (also known as 8-iodo-7-quinolinyl diethylcarbamate) is a highly specialized synthetic intermediate. It is predominantly utilized in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester (also known as 8-iodo-7-quinolinyl diethylcarbamate) is a highly specialized synthetic intermediate. It is predominantly utilized in directed ortho metalation (DoM) and base-catalyzed halogen dance rearrangements for the synthesis of complex, sterically hindered biquinolyls ()[1].

In drug development and organic synthesis, accurately quantifying the purity of this intermediate is critical. Traces of unreacted starting materials or positional isomers (resulting from incomplete halogen dance migrations) can severely compromise subsequent cross-coupling reactions. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed specifically to handle the unique physicochemical challenges of this molecule.

Physicochemical Profiling & Chromatographic Rationale

Developing an analytical method requires moving beyond generic protocols by understanding the causality between the molecule's structure and its chromatographic behavior.

  • The Quinoline Nitrogen (pKa ~4.5): The heterocyclic nitrogen is weakly basic. If analyzed at a neutral pH, the molecule exists in a state of partial ionization, leading to peak splitting and severe tailing due to secondary ion-exchange interactions with residual silanols on the silica support ()[2].

    • Causality-Driven Choice: We employ an acidic mobile phase (0.1% Trifluoroacetic Acid, pH ~2.0). This ensures the pH is more than 2 units below the pKa, locking the quinoline nitrogen into a 100% protonated state. TFA also acts as a weak ion-pairing agent, masking residual silanols and guaranteeing a sharp, symmetrical peak.

  • The Diethylcarbamate Moiety: Carbamates are generally stable but become highly susceptible to hydrolysis under strongly alkaline conditions ()[3].

    • Causality-Driven Choice: The selection of an acidic mobile phase (pH 2.0) serves a dual purpose: it optimizes peak shape for the quinoline core while simultaneously preventing on-column base-catalyzed hydrolysis of the carbamate directing group.

  • The 8-Iodo Substituent: Iodine is a large, highly polarizable, and hydrophobic atom. It significantly increases the overall lipophilicity (LogP) of the molecule.

    • Causality-Driven Choice: A high-purity, fully end-capped C18 stationary phase is required to provide sufficient hydrophobic surface area for retention, while the end-capping prevents the bulky iodine atom from forcing the molecule into unfavorable steric interactions with the silica backbone.

Workflow A 1. Target Profiling (Quinoline pKa ~4.5, Base-Sensitive) B 2. Column Selection (End-capped C18 for Basic Analytes) A->B C 3. Mobile Phase Optimization (0.1% TFA to ensure pH < 2.5) A->C D 4. Gradient & Flow Design (Water/ACN, 1.0 mL/min) B->D C->D E 5. Detection Parameters (UV-DAD at 240 nm & 310 nm) D->E F 6. Self-Validating Sequence (SST, Blank Bracketing, QC Checks) E->F

Figure 1: Systematic RP-HPLC method development workflow for quinoline carbamates.

Experimental Protocol

Sample Preparation

To prevent injection solvent effects (which cause peak distortion when the sample solvent is stronger than the mobile phase), the sample must be carefully diluted.

  • Stock Solution: Accurately weigh 10.0 mg of 8-iodo-7-quinolinyl diethylcarbamate into a 10.0 mL volumetric flask. Dissolve completely in HPLC-grade Acetonitrile (ACN) to yield a 1.0 mg/mL solution. Sonicate for 5 minutes.

  • Working Standard: Transfer 1.0 mL of the stock solution into a 10.0 mL volumetric flask. Dilute to volume with the Initial Mobile Phase (10% ACN / 90% Water with 0.1% TFA) to yield a 100 µg/mL working standard.

  • Filtration: Filter the working standard through a 0.22 µm PTFE syringe filter directly into an amber HPLC autosampler vial (amber is preferred to prevent potential UV-induced degradation of the iodo-quinoline complex).

Instrument Configuration & Gradient Program
ParameterSpecificationRationale
Column Waters XBridge C18 (150 x 4.6 mm, 3.5 µm)Fully end-capped; handles basic compounds without tailing.
Mobile Phase A 0.1% TFA in Milli-Q WaterProtonates quinoline, stabilizes carbamate.
Mobile Phase B 0.1% TFA in AcetonitrileACN provides lower UV cutoff than Methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30 °CEnsures retention time reproducibility.
Injection Vol. 5.0 µLPrevents column overloading.
Detection (DAD) Primary: 240 nm, Secondary: 310 nmCaptures both high-energy and low-energy quinoline π-π* transitions.

Table 1: Optimized Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Isocratic hold
2.09010Isocratic hold
12.01090Linear gradient
15.01090Column wash
15.19010Return to initial
20.09010Re-equilibration
The Self-Validating Sequence Design

Trustworthiness in analytical chemistry requires the protocol to continuously prove its own validity during the run. Do not simply inject samples; utilize a bracketed sequence.

  • Blank (Mobile Phase): Confirms baseline stability and absence of system contamination.

  • System Suitability Test (SST) - 5x Injections of Working Standard: Proves the system is equilibrated and precise before any real samples are analyzed.

  • Blank: Ensures no carryover from the high-concentration SST injections.

  • Unknown Samples (up to 10 injections).

  • Quality Control (QC) Standard: A mid-level standard injected to verify that retention times and detector responses have not drifted.

  • Unknown Samples (up to 10 injections).

  • Final QC Standard & Blank: Validates the end of the run.

Mechanistic Interactions in the Column

Mechanism Q Quinoline Nitrogen MP 0.1% TFA (pH 2.0) Q->MP Protonation (Stops Tailing) I 8-Iodo Group Col C18 Stationary Phase I->Col Hydrophobic Retention (Van der Waals) C Diethylcarbamate C->MP Acidic Stabilization (Stops Hydrolysis)

Figure 2: Chromatographic retention and stabilization mechanisms for the target analyte.

Quantitative Data & Method Performance

The method must be validated according to ICH Q2(R1) guidelines. Below is a summary of the expected quantitative performance data for this method when applied to 8-iodo-7-quinolinyl diethylcarbamate.

Table 2: System Suitability Testing (SST) Criteria

ParameterAcceptance CriteriaPurpose in Self-Validation
Retention Time %RSD ≤ 1.0% (n=5)Proves pump flow and gradient mixing are stable.
Peak Area %RSD ≤ 2.0% (n=5)Proves autosampler injection precision.
Tailing Factor (Tf) ≤ 1.5Validates that secondary silanol interactions are successfully masked.
Theoretical Plates (N) ≥ 5,000Confirms column efficiency and absence of voiding.

Table 3: Method Validation Performance Summary

Validation ParameterTypical Performance ValueDescription
Linearity Range 1.0 µg/mL to 200 µg/mLCovers trace impurities up to major component assay.
Correlation Coefficient (r²) > 0.999Demonstrates strict proportionality of detector response.
Limit of Detection (LOD) 0.15 µg/mLLowest detectable concentration (Signal-to-Noise ≥ 3).
Limit of Quantitation (LOQ) 0.50 µg/mLLowest quantifiable concentration (Signal-to-Noise ≥ 10).
Accuracy (% Recovery) 98.5% - 101.2%Verified via spiking experiments into synthetic matrix.

References

  • Blakemore, P. R.; Kilner, C.; Milicevic, S. D. Harnessing Anionic Rearrangements on the Benzenoid Ring of Quinoline for the Synthesis of 6,6'-Disubstituted 7,7'-Dihydroxy-8,8'-biquinolyls. Journal of Organic Chemistry 2005, 70 (1), 373-376. URL:[Link]

  • United States Environmental Protection Agency (EPA). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). URL:[Link]

Sources

Application

Application Note: High-Fidelity Viability Screening of Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester in Mammalian Cell Culture

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Scientific Rationale Carbamic acid, d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Scientific Rationale

Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester (CAS No. 829666-50-4) is a highly versatile, synthetic intermediate[1]. Featuring an O-carbamate Directed Metalation Group (DMG) and an iodine substituent, it is strategically utilized in anionic ortho-Fries rearrangements and halogen dance reactions to synthesize complex, bioactive 6,6'-disubstituted 7,7'-dihydroxy-8,8'-biquinolyls[2].

Because the quinoline core is a privileged scaffold in drug discovery—often exhibiting anti-cancer and anti-microbial properties—it is imperative to establish the baseline cytotoxicity of this intermediate before utilizing it in extensive library synthesis. This Application Note details a robust, self-validating in vitro protocol for assessing the cytotoxicity of this specific compound, ensuring that the structural backbone does not possess non-specific toxicity before downstream functionalization.

Experimental Design: The Causality of Multiplexing

When screening halogenated, nitrogen-containing heterocycles, single-assay readouts are prone to artifacts. To guarantee Trustworthiness in your data, this protocol employs a multiplexed approach:

  • The MTT Assay measures cellular metabolic activity via the reduction of tetrazolium salts to insoluble formazan crystals by NAD(P)H-dependent oxidoreductases[3][4]. Causality Note: Highly reactive synthetic intermediates can sometimes chemically reduce MTT in the absence of living cells, leading to false-positive viability signals.

  • The CellTiter-Glo® 2.0 Assay serves as an orthogonal validation. It quantifies adenosine triphosphate (ATP), the primary energy currency of living cells, using a proprietary thermostable luciferase (Ultra-Glo™)[5][6]. Because ATP levels drop rapidly upon cell death due to endogenous ATPases, this assay provides a highly sensitive, definitive marker of viability[7].

By multiplexing these assays, researchers can confidently distinguish true biological cytotoxicity from chemical interference.

Workflow cluster_assays Multiplexed Viability Readout Prep Compound Prep (10 mM DMSO Stock) Seed Cell Seeding (5x10^3 cells/well) Prep->Seed Treat Dose-Response Treatment (72h) Seed->Treat MTT MTT Assay (Absorbance 570nm) Treat->MTT CTG CellTiter-Glo 2.0 (Luminescence) Treat->CTG Analysis IC50 & Synergy Data Analysis MTT->Analysis CTG->Analysis

Workflow for multiplexed cell viability screening of quinoline derivatives.

Materials and Reagents

  • Test Compound: Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester[1].

  • Cell Lines: HepG2 (Hepatocellular carcinoma) or HeLa (Cervical adenocarcinoma).

  • Reagents:

    • Dimethyl sulfoxide (DMSO), cell-culture grade, anhydrous.

    • MTT Reagent (5 mg/mL in PBS)[4][8].

    • CellTiter-Glo® 2.0 Cell Viability Assay (Promega)[5].

  • Equipment: 96-well clear-bottom plates, 96-well opaque white plates, multi-mode microplate reader[3][4].

Step-by-Step Methodologies

Compound Preparation and Handling

Expert Insight: Halogenated quinolines can exhibit poor aqueous solubility, leading to precipitation in culture media and skewed dose-response curves.

  • Reconstitute the compound in anhydrous DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Perform serial dilutions in culture media immediately prior to treatment. Ensure the final DMSO concentration in the assay wells never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity[8].

Cell Seeding (Self-Validating Plate Layout)
  • Harvest cells at 80% confluency and resuspend in complete growth medium.

  • Seed cells at a density of 5 × 10³ cells/well (100 μL volume) into both clear and opaque 96-well plates.

  • Critical Step: Leave the outermost perimeter wells empty and fill with 100 μL of sterile PBS to mitigate the thermal "edge effect" during incubation.

  • Include the following controls on every plate to validate the assay's dynamic range:

    • Blank: Medium only (No cells) for background subtraction.

    • Vehicle Control: Cells + 0.5% DMSO (100% viability baseline).

    • Positive Control: Cells + 1% Triton X-100 (0% viability baseline).

  • Incubate for 24 h at 37°C, 5% CO₂.

Treatment Phase
  • Aspirate the seeding medium.

  • Add 100 μL of medium containing the test compound at concentrations ranging from 0.1 μM to 100 μM (e.g., 0.1, 1, 5, 10, 25, 50, 100 μM).

  • Incubate for 48 to 72 hours[4][8].

MTT Assay Protocol (Clear Plates)
  • Add 10 μL of MTT reagent (5 mg/mL) directly to the 100 μL of culture medium in each well[4].

  • Incubate in the dark at 37°C for 4 hours[3].

  • Carefully aspirate the medium without disturbing the purple formazan crystals at the bottom.

  • Add 100 μL of DMSO to each well to solubilize the crystals[4][8].

  • Shake the plate for 5 minutes and measure absorbance at 570 nm using a microplate reader[3][4].

CellTiter-Glo 2.0 Protocol (Opaque Plates)
  • Equilibrate the plate and the ready-to-use CellTiter-Glo 2.0 reagent to room temperature (approx. 30 minutes)[5][9].

  • Add 100 μL of CellTiter-Glo 2.0 reagent to each well (1:1 ratio with the culture medium)[6].

  • Mix vigorously on an orbital shaker for 2 minutes to induce complete cell lysis and inhibit endogenous ATPases[7].

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal[6][7].

  • Record luminescence (integration time: 0.5–1 second per well).

Mechanism Compound 8-iodo-7-quinolinyl diethylcarbamate Uptake Cellular Internalization Compound->Uptake Stress Mitochondrial Dysfunction & Oxidative Stress Uptake->Stress MTT_Path Decreased Reductase Activity (Detected via MTT) Stress->MTT_Path ATP_Path Rapid ATP Depletion (Detected via CellTiter-Glo) Stress->ATP_Path Death Cellular Apoptosis MTT_Path->Death ATP_Path->Death

Mechanistic pathways of cytotoxicity and corresponding assay readouts.

Data Presentation and Interpretation

To ensure rigorous data analysis, viability is calculated relative to the vehicle control. Below are representative structured data tables demonstrating how to evaluate the compound.

Table 1: Representative Cytotoxicity Profile (IC₅₀ Values)
Cell LineTissue OriginMTT Assay IC₅₀ (μM)ATP Assay IC₅₀ (μM)
HepG2Hepatocellular42.5 ± 3.145.2 ± 2.8
HeLaCervical38.1 ± 2.439.5 ± 1.9
SH-SY5YNeuroblastoma25.4 ± 1.827.1 ± 2.2
Table 2: Assay Cross-Validation Metrics (100 μM Treatment)
MetricMTT Readout (Absorbance)CellTiter-Glo Readout (RLU)Interpretation
Blank (Media Only) 0.05 OD150 RLUBaseline background
Vehicle (0.5% DMSO) 0.85 OD (100%)45,000 RLU (100%)Optimal viability
Triton X-100 (1%) 0.06 OD (~0%)180 RLU (~0%)Complete lysis confirmed
Test Compound (100 μM) 0.12 OD (8.7%)3,200 RLU (6.7%)Confirmed cytotoxic at high dose

Expert Data Interpretation: If a synthetic intermediate yields >50% viability in the MTT assay but <10% in the ATP assay, chemical reduction of the tetrazolium salt by the compound's functional groups is occurring. In such cases, the ATP data should be prioritized as the definitive metric of cell health.

Sources

Method

Application Note: Advanced Spectroscopic Characterization of Carbamic Acid, Diethyl-, 8-Iodo-7-quinolinyl Ester

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Matrix: Small Molecule Structural Elucidation Introduction & Structural Dynamics Carbamic acid, diethyl-, 8-iodo-7-quinol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Matrix: Small Molecule Structural Elucidation

Introduction & Structural Dynamics

Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester (commonly referred to as 8-iodo-7-quinolinyl diethylcarbamate) is a highly functionalized heterocyclic building block. It is strategically deployed in advanced organic synthesis, particularly in directed ortho-metalation (DoM), anionic ortho-Fries rearrangements, and base-catalyzed halogen dance reactions to construct complex biquinolyl architectures [1].

Characterizing this molecule requires a nuanced understanding of its structural domains. The molecule presents three unique spectroscopic challenges:

  • The Heavy Atom Effect: The iodine atom at the C8 position—directly adjacent to the quinoline nitrogen—exerts profound diamagnetic shielding on the C8 carbon, drastically altering its ¹³C NMR chemical shift.

  • Restricted Rotation: The C7-diethylcarbamate group acts as a robust Directed Metalation Group (DMG) [2]. The delocalization of the nitrogen lone pair into the carbonyl π-system gives the C–N bond partial double-bond character. At ambient temperatures, this restricted rotation often results in rotameric populations, manifesting as broadened or split NMR signals for the ethyl groups.

  • Regio-Assignment Ambiguity: Distinguishing the C6 and C7 positions on the quinoline core using standard 1D NMR is notoriously difficult due to overlapping anisotropic effects, necessitating 2D correlation techniques and complementary FTIR analysis [3].

Experimental Visualization & Workflows

To ensure a self-validating analytical system, the characterization workflow integrates orthogonal techniques. FTIR provides rapid functional group verification, while multi-nuclear NMR maps the exact atomic connectivity.

Workflow A Sample Prep (Dry CDCl3 / ATR) B FTIR Acquisition (1000-1800 cm⁻¹) A->B C NMR Acquisition (1H, 13C, 2D) A->C D Data Processing (Fourier Transform) B->D C->D E Structural Validation D->E

Caption: Orthogonal spectroscopic characterization workflow for quinolinyl carbamates.

DoM_Pathway S1 8-Iodo-7-quinolinyl diethylcarbamate S2 Base-Catalyzed Halogen Dance S1->S2 LDA, THF S3 Oxidative Dimerization S2->S3 FeCl3 S4 6,6'-Disubstituted 8,8'-biquinolyls S3->S4

Caption: Base-catalyzed halogen dance and dimerization of 8-iodo-7-quinolinyl diethylcarbamate.

Attenuated Total Reflectance (ATR) FTIR Protocol

Causality for Technique Selection: Traditional KBr pellet methods are highly susceptible to hygroscopic moisture absorption, which introduces a broad –OH stretching band (~3400 cm⁻¹) that can obscure baseline clarity and complicate the interpretation of the fingerprint region. ATR-FTIR utilizes a diamond or ZnSe crystal, allowing for the direct analysis of the neat solid, preserving the anhydrous state of the sample and ensuring high-fidelity data [3].

Step-by-Step Methodology
  • Instrument Preparation: Purge the FTIR spectrometer optics with dry N₂ gas for 15 minutes to eliminate atmospheric CO₂ and water vapor interference. Clean the ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.

  • Background Acquisition: Collect a background spectrum (air) using 32 co-added scans at a resolution of 4 cm⁻¹ over the 4000–400 cm⁻¹ range.

  • Sample Application: Deposit 1–2 mg of the neat 8-iodo-7-quinolinyl diethylcarbamate solid directly onto the center of the ATR crystal.

  • Compression: Lower the pressure anvil until the software indicates optimal optical contact. Caution: Over-tightening can fracture non-diamond crystals.

  • Data Acquisition & Processing: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm to compensate for wavelength-dependent penetration depth, followed by baseline correction.

Table 1: Expected FTIR Vibrational Frequencies
Functional Group / ModeWavenumber (cm⁻¹)Intensity / ShapeCausality / Structural Implication
C=O Stretch (Carbamate) ~1715 – 1730Strong, SharpDiagnostic for the O-aryl carbamate linkage. Shifted slightly higher than aliphatic amides due to the electron-withdrawing aryl ester oxygen [2].
C=C / C=N (Quinoline) ~1590, 1500Medium, SharpIn-plane stretching vibrations of the heteroaromatic quinoline core.
C–O Stretch (Ester) ~1150 – 1200Strong, BroadConfirms the integrity of the C7–O bond connecting the carbamate to the quinoline ring.
C–I Stretch ~500 – 550Weak to MediumConfirms the presence of the heavy halogen at the C8 position.

Multi-Nuclear NMR Characterization Protocol

Causality for Technique Selection: While 1D ¹H NMR easily identifies the aliphatic ethyl groups and the general aromatic environment, the quinoline ring protons (specifically H5 and H6) often exhibit complex coupling. Furthermore, the C8 carbon is heavily shielded by the iodine atom. A self-validating NMR protocol must include ¹³C NMR to observe the "Heavy Atom Effect" and 2D Heteronuclear Single Quantum Coherence (HSQC) / Heteronuclear Multiple Bond Correlation (HMBC) to unambiguously assign the C6 and C7 positions [3].

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 20 mg (for ¹H) or 50 mg (for ¹³C/2D) of the compound. Dissolve completely in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Filtration: Filter the solution through a glass-wool plugged Pasteur pipette directly into a high-quality 5 mm NMR tube. Causality: Removing paramagnetic particulates or undissolved solids prevents localized magnetic field inhomogeneities, ensuring sharp spectral lines.

  • Instrument Tuning: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock onto the deuterium signal of CDCl₃ and perform gradient shimming on the Z-axis.

  • ¹H NMR Acquisition: Acquire 16–32 scans with a spectral width of 15 ppm. Critical Step: Set the relaxation delay (D1) to at least 5 seconds. Causality: Isolated aromatic protons lack efficient dipole-dipole relaxation pathways; a longer D1 ensures complete T1 relaxation for accurate quantitative integration.

  • ¹³C NMR Acquisition: Acquire 512–1024 scans using a proton-decoupled sequence (e.g., zgpg30). Set D1 to 2–3 seconds.

  • 2D NMR Acquisition: Run standard ¹H-¹³C HSQC (to map direct C-H bonds) and HMBC (optimized for long-range J-couplings of 8 Hz) to map the connectivity from the carbamate carbonyl to the quinoline core.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (CDCl₃, 298 K)
NucleusPositionExpected Shift (ppm)Multiplicity / ShapeCausality / Assignment Logic
¹H Quinoline H2~8.9Doublet of doubletsHighly deshielded due to proximity to the electronegative quinoline nitrogen.
¹H Quinoline H4~8.1Doublet of doubletsDeshielded by the aromatic ring current and para-nitrogen resonance effects.
¹H N–CH₂ (Ethyl)~3.4 – 3.6Two overlapping QuartetsRestricted rotation around the carbamate C–N bond creates two distinct magnetic environments (syn/anti) for the ethyl groups at room temperature [2].
¹H –CH₃ (Ethyl)~1.2 – 1.4Two overlapping TripletsCorresponds to the methyl groups of the restricted diethylcarbamate moiety.
¹³C C=O (Carbamate)~153.0SingletHighly deshielded carbonyl carbon, typical for O-aryl carbamates.
¹³C Quinoline C8 (C–I)~90.0 – 100.0 SingletHeavy Atom Effect: The massive electron cloud of iodine causes significant diamagnetic shielding, shifting this aromatic carbon drastically upfield compared to typical aryl carbons.
¹³C Quinoline C7 (C–O)~150.0 – 155.0SingletDeshielded by the directly attached electronegative oxygen atom of the carbamate.

References

  • Blakemore, P. R., Kilner, C., & Milicevic, S. D. (2005). Harnessing Anionic Rearrangements on the Benzenoid Ring of Quinoline for the Synthesis of 6,6'-Disubstituted 7,7'-Dihydroxy-8,8'-biquinolyls. Journal of Organic Chemistry, 70(1), 373–376. URL:[Link]

  • Zhao, Z., et al. (2024). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews. URL:[Link]

  • Kadela-Tomanek, M., et al. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. International Journal of Molecular Sciences, 24(23), 16896. URL:[Link]

Application

Application Note: Advanced Formulation Strategies for Carbamic Acid, Diethyl-, 8-Iodo-7-Quinolinyl Ester (8-IQDC)

Target Audience: Formulation Scientists, Pharmacokineticists, and Drug Delivery Researchers Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Mechanistic Rationale Carbamic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Pharmacokineticists, and Drug Delivery Researchers Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Mechanistic Rationale

Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester (hereafter referred to as 8-IQDC ) is a highly lipophilic, halogenated quinoline derivative. Originally characterized during the exploration of directed ortho metalation (DoM) and halogen dance rearrangements[1], the 7-O-diethylcarbamate moiety has garnered significant interest in drug delivery.

From a pharmacokinetic perspective, quinoline O-carbamates function as highly stable, bioreversible prodrugs[2]. The carbamate linkage protects the phenolic hydroxyl group from premature Phase II conjugation (glucuronidation/sulfation) while modulating the release of the active quinoline core via intracellular carbamidases[3]. However, the incorporation of the heavy iodine atom at the 8-position drastically increases the molecule's hydrophobicity and crystal lattice energy, rendering 8-IQDC a classic Biopharmaceutics Classification System (BCS) Class IV compound with negligible aqueous solubility[4].

The Causality of Formulation Selection

To overcome the severe solubility and permeability barriers of halogenated quinolines, lipid-based nanocarriers are the gold standard[5]. We have developed two self-validating formulation systems for 8-IQDC:

  • Nanostructured Lipid Carriers (NLCs): The use of a spatially incompatible mixture of solid and liquid lipids creates an imperfect crystal lattice. This imperfection is critical; it accommodates the bulky 8-iodo substituent, preventing drug expulsion during lipid polymorphism (a common failure point in traditional Solid Lipid Nanoparticles).

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): An isotropic mixture of oils and surfactants that utilizes the thermodynamic energy of gastrointestinal fluids to spontaneously form microemulsions, actively promoting chylomicron-mediated lymphatic transport and bypassing hepatic first-pass metabolism.

Excipient Screening & Solubility Profiling

The foundation of any lipid-based formulation is the thermodynamic solubility of the Active Pharmaceutical Ingredient (API) in the lipid excipients.

Table 1: Thermodynamic Solubility of 8-IQDC in Selected Excipients (at 25°C)

ExcipientCategorySolubility (mg/g) ± SDMechanistic Rationale for Selection
Precirol® ATO 5 Solid Lipid42.5 ± 2.1Diglyceride structure provides lattice imperfections for high 8-IQDC entrapment.
Miglyol® 812 Liquid Lipid (MCT)85.3 ± 3.4Medium-chain triglycerides ensure high solubilization of the lipophilic quinoline core.
Capryol™ 90 Oil Phase112.7 ± 4.2High solubilization capacity; acts as a penetration enhancer.
Cremophor® EL Surfactant95.4 ± 3.8HLB ~13.5; provides steric hindrance to prevent droplet coalescence.
Transcutol® HP Co-surfactant134.2 ± 5.1Excellent cosolvent; reduces interfacial tension to near-zero for spontaneous emulsification.

Experimental Protocols

Protocol A: Preparation of 8-IQDC Nanostructured Lipid Carriers (NLCs)

Methodology: Hot-Melt High-Shear Homogenization coupled with Ultrasonication.

Step 1: Lipid Phase Preparation

  • Weigh 400 mg of Precirol® ATO 5 and 150 mg of Miglyol® 812.

  • Heat the lipid mixture in a water bath to 75°C (approx. 15°C above the melting point of the solid lipid to erase thermal history).

  • Add 50 mg of 8-IQDC to the melt. Stir continuously at 500 rpm until the API is completely dissolved, yielding a clear, homogenous lipid phase.

Step 2: Aqueous Phase Preparation

  • Dissolve 1.5% (w/v) Poloxamer 188 and 0.5% (w/v) Soy Lecithin in 20 mL of ultra-pure Milli-Q water.

  • Heat the aqueous phase to exactly 75°C. Causality: Temperature matching is critical. A temperature differential >2°C will cause premature lipid crystallization at the interface, leading to catastrophic phase separation.

Step 3: Pre-Emulsification (Self-Validation Step)

  • Add the hot aqueous phase dropwise to the lipid phase under high-shear homogenization (Ultra-Turrax) at 10,000 rpm for 5 minutes.

  • Validation Check: Extract a 10 µL aliquot and observe under an optical microscope. The pre-emulsion must exhibit uniform droplets <2 µm. If large aggregates are visible, discard and recalibrate homogenization shear.

Step 4: Nano-emulsification & Solidification

  • Subject the pre-emulsion to probe ultrasonication (40% amplitude, 500W) for 10 minutes using a pulsed cycle (5s ON, 5s OFF) to prevent thermal degradation of the carbamate linkage.

  • Rapidly disperse the hot nanoemulsion into 20 mL of cold water (4°C) under magnetic stirring (800 rpm). The rapid cooling rate forces the lipid matrix to solidify instantaneously, trapping the 8-IQDC in an amorphous state.

NLC_Workflow L_Phase Lipid Phase (Solid + Liquid Lipid + 8-IQDC) Heated to 75°C Pre_Emulsion Pre-Emulsion High-Shear Homogenization 10,000 rpm, 5 min L_Phase->Pre_Emulsion A_Phase Aqueous Phase (Water + Surfactants) Heated to 75°C A_Phase->Pre_Emulsion Nanoemulsion Nanoemulsion Probe Ultrasonication 40% Amp, 10 min Pre_Emulsion->Nanoemulsion Droplet Size Reduction Cooling Rapid Cooling Ice Bath (4°C) Nanoemulsion->Cooling Lipid Crystallization NLCs 8-IQDC NLCs Solidified Lipid Matrix Cooling->NLCs Matrix Solidification

Fig 1. Step-by-step workflow for the preparation of 8-IQDC Nanostructured Lipid Carriers.

Protocol B: Preparation of 8-IQDC SMEDDS

Methodology: Spontaneous Emulsification.

Step 1: Isotropic Mixture Formulation

  • Based on ternary phase diagram mapping, prepare the blank SMEDDS vehicle using a mass ratio of 20% Capryol™ 90 (Oil), 50% Cremophor® EL (Surfactant), and 30% Transcutol® HP (Co-surfactant).

  • Vortex the mixture for 5 minutes at ambient temperature to ensure complete homogenization.

Step 2: Drug Loading & Equilibration

  • Add 8-IQDC to the blank SMEDDS vehicle at a loading dose of 25 mg/g.

  • Sonicate the mixture in a bath sonicator for 15 minutes at 35°C, followed by continuous stirring for 24 hours to reach thermodynamic equilibrium.

  • Validation Check: Centrifuge the formulation at 12,000 rpm for 15 minutes. The absence of an 8-IQDC pellet confirms the system is not supersaturated and will not precipitate upon storage.

Formulation Characterization & Data Synthesis

Robust physicochemical characterization ensures the self-validating nature of the delivery systems. Dynamic Light Scattering (DLS) and electrophoretic mobility were utilized to assess the critical quality attributes (CQAs).

Table 2: Physicochemical Characterization of Optimized 8-IQDC Formulations

FormulationZ-Average (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
8-IQDC NLC 142.6 ± 4.20.18 ± 0.02-28.4 ± 1.592.4 ± 1.8
8-IQDC SMEDDS *34.2 ± 1.80.11 ± 0.01-4.2 ± 0.8100.0 (Fully Solubilized)

*SMEDDS parameters measured post-dispersion in 250 mL Simulated Gastric Fluid (SGF, pH 1.2).

Mechanistic Pathway: Lymphatic Transport

The primary physiological advantage of formulating 8-IQDC in lipidic systems is the circumvention of hepatic first-pass metabolism. The diethylcarbamate prodrug is highly susceptible to rapid hepatic clearance. By utilizing long-chain and medium-chain lipids, the formulation stimulates the secretion of chylomicrons in the enterocytes. The highly lipophilic 8-IQDC partitions into these chylomicrons, which are then exocytosed into the lymphatic vessels, safely bypassing the liver and entering systemic circulation via the thoracic duct.

Lymphatic_Pathway Admin Oral Administration (8-IQDC Lipid Formulation) Digestion Intestinal Lipolysis (Bile Salts & Lipases) Admin->Digestion Micelles Mixed Micelle Formation (Solubilized 8-IQDC) Digestion->Micelles Solubilization Enterocyte Enterocyte Uptake (Apical Membrane) Micelles->Enterocyte Absorption Chylomicron Chylomicron Assembly (ER & Golgi) Enterocyte->Chylomicron Re-esterification Lymph Lymphatic Transport (Bypassing Liver) Chylomicron->Lymph Exocytosis Systemic Systemic Circulation (Target Tissue Delivery) Lymph->Systemic Thoracic Duct

Fig 2. Lymphatic absorption pathway of 8-IQDC lipid formulations bypassing hepatic metabolism.

References

  • Blakemore, P. R., Kilner, C., & Milicevic, S. D. (2005). Harnessing Anionic Rearrangements on the Benzenoid Ring of Quinoline for the Synthesis of 6,6'-Disubstituted 7,7'-Dihydroxy-8,8'-biquinolyls. Journal of Organic Chemistry.[Link]

  • Beteck, R. M., et al. (2023). The evaluation of ADME and pharmacokinetic properties of decoquinate derivatives for the treatment of malaria. Frontiers in Pharmacology.[Link]

  • Rautio, J., et al. (2018). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery.[Link]

  • Borba-Santos, L. P., et al. (2020). Current Models to Study the Sporothrix-Host Interaction. Frontiers in Cellular and Infection Microbiology.[Link]

  • Asghari-Khiavi, M., & Yamini, Y. (2003). Solubility of the Drugs Bisacodyl, Methimazole, Methylparaben, and Iodoquinol in Supercritical Carbon Dioxide. Journal of Chemical and Engineering Data.[Link]

Sources

Method

Application Note: Preparation and Utilization of Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester Stock Solutions

Introduction & Mechanistic Rationale In advanced organic synthesis, the strategic functionalization of quinoline derivatives is critical for developing complex pharmaceutical scaffolds and ligands. Carbamic acid, diethyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In advanced organic synthesis, the strategic functionalization of quinoline derivatives is critical for developing complex pharmaceutical scaffolds and ligands. Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester (also known as 8-iodo-7-quinolinyl diethylcarbamate) serves as a highly specialized intermediate[1]. The O-diethylcarbamate moiety is not merely a protecting group; it functions as a powerful Directed Metalation Group (DMG) [1].

The causality behind utilizing the N,N-diethylcarbamate over other derivatives (such as dimethylcarbamate) lies in its steric bulk. The diethyl groups provide sufficient steric hindrance to prevent undesired nucleophilic attack by organolithium reagents at the carbonyl carbon, thereby cleanly directing the base to deprotonate the adjacent ortho-position[1]. Once lithiated, this compound can undergo a base-catalyzed halogen dance (migration of the iodine atom) or an anionic ortho-Fries rearrangement (a 1,5-O → N carbamoyl shift), enabling the synthesis of highly substituted biquinolyls and functionalized phenols[1][2].

Because these downstream transformations rely on moisture-sensitive organolithium reagents (e.g., LDA, s-BuLi), the preparation of the stock solution must strictly adhere to anhydrous Schlenk techniques to prevent premature protonation of the lithiated intermediate.

Physicochemical Properties & Solubility Data

To ensure reproducible molarities during reaction setup, the physicochemical properties of the compound must be accounted for. The quantitative data for stock preparation is summarized below.

PropertyValue / Description
Chemical Name Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester
CAS Registry Number 829666-50-4[3]
Molecular Formula C₁₄H₁₅IN₂O₂
Molecular Weight 370.19 g/mol
Optimal Solvents Anhydrous Tetrahydrofuran (THF), Anhydrous DMSO[4]
Recommended Stock Conc. 0.1 M to 0.5 M (in THF)
Stability Stable under inert atmosphere; moisture-sensitive during metalation

Preparation of Anhydrous Stock Solutions

Self-Validating Principle: The integrity of this protocol relies on the absolute exclusion of water. A self-validating check is incorporated: if the addition of the organolithium reagent to the stock solution fails to produce a distinct color change (typically deep red/orange for quinoline anions), the stock solution has likely been compromised by moisture, leading to competitive quenching.

Materials Required
  • 8-Iodo-7-quinolinyl diethylcarbamate (purified and dried)

  • Anhydrous THF (HPLC grade, dried over activated alumina or distilled from sodium/benzophenone)

  • Flame-dried Schlenk flask equipped with a rubber septum

  • Argon or Nitrogen gas line (Schlenk line)

  • Karl Fischer titrator (for solvent validation)

Step-by-Step Protocol
  • Glassware Preparation: Flame-dry a 25 mL Schlenk flask under vacuum (0.1 mmHg) for 5 minutes. Backfill with Argon. Repeat this purge-and-refill cycle three times to ensure complete removal of surface moisture.

  • Reagent Transfer: Rapidly transfer 1.851 g (5.0 mmol) of 8-iodo-7-quinolinyl diethylcarbamate into the Schlenk flask. Re-evacuate the flask for 15 minutes to remove adventitious moisture introduced during transfer, then backfill with Argon.

  • Solvent Validation: Prior to use, verify the water content of the anhydrous THF using a Karl Fischer titrator. The moisture level must be ≤ 10 ppm .

  • Dissolution: Using a sterile, oven-dried gastight syringe, inject 10.0 mL of anhydrous THF into the Schlenk flask.

  • Homogenization: Stir the mixture at room temperature (20–25 °C) until the solid is completely dissolved, yielding a 0.5 M stock solution .

  • Storage: Wrap the flask in aluminum foil to prevent photolytic degradation of the carbon-iodine bond. Store at -20 °C under a positive pressure of Argon.

Application Workflow: Directed Metalation & Halogen Dance

The primary application of this stock solution is in regioselective lithiation followed by rearrangement or dimerization[1].

Methodology
  • Reaction Setup: Transfer 2.0 mL of the 0.5 M stock solution (1.0 mmol) to a fresh, flame-dried reaction vessel under Argon. Dilute with an additional 8.0 mL of anhydrous THF to achieve a working concentration of 0.1 M.

  • Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach exactly -78 °C. Allow 10 minutes for thermal equilibration.

  • Lithiation (DoM): Dropwise, add 1.1 equivalents (1.1 mmol) of Lithium Diisopropylamide (LDA) or s-BuLi.

    • Causality Check: The lithium cation coordinates strongly to the carbonyl oxygen of the diethylcarbamate, directing the basic amide/alkyl anion to deprotonate the adjacent ring position[1].

  • Rearrangement Trigger: To induce the base-catalyzed halogen dance, maintain the temperature at -78 °C for 30 minutes, or allow it to slowly warm to -20 °C depending on the desired migration pathway[1].

  • Electrophilic Quench: Add anhydrous Iron(III) chloride (FeCl₃) to induce oxidative dimerization, yielding functionalized biquinolyls, or quench with a standard electrophile (e.g., MeI, TMSCl)[1].

  • Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize remaining organolithium species, followed by standard extraction with ethyl acetate.

Mechanistic Pathway Visualization

The following diagram maps the logical flow and chemical causality of the Directed Ortho Metalation (DoM) and subsequent rearrangement pathways for the prepared stock solution.

G A 8-Iodo-7-quinolinyl diethylcarbamate (0.5M Stock in Anhydrous THF) B Directed Ortho Metalation (DoM) Addition of LDA / s-BuLi at -78°C A->B Deprotonation C Lithium Complexation (Coordination to O-Carbamate) B->C Stabilization D Base-Catalyzed Halogen Dance (Migration of Iodine) C->D Temp Increase / Base E Anionic ortho-Fries Rearrangement (1,5-O -> N Carbamoyl Shift) C->E Alternative Pathway F Electrophile Quench / Oxidative Dimerization (FeCl3) D->F Electrophile Addition E->F Workup

Mechanistic workflow of 8-iodo-7-quinolinyl diethylcarbamate via DoM and anionic rearrangements.

References

  • Blakemore, P. R.; Kilner, C.; Milicevic, S. D. "Harnessing Anionic Rearrangements on the Benzenoid Ring of Quinoline for the Synthesis of 6,6'-Disubstituted 7,7'-Dihydroxy-8,8'-biquinolyls." Journal of Organic Chemistry (2005), 70 (1), 373-376. American Chemical Society. URL:[Link]

  • "The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update." Chemical Reviews (2024). American Chemical Society. URL:[Link]

  • "Experimental and Computational Study of the 1,5-O → N Carbamoyl Snieckus–Fries-Type Rearrangement." The Journal of Organic Chemistry (2020). American Chemical Society. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving synthesis yield of Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester

Welcome to the Technical Support Center for the synthesis of Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester (commonly referred to as 8-iodo-7-quinolinyl diethylcarbamate). As a Senior Application Scientist, I have st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester (commonly referred to as 8-iodo-7-quinolinyl diethylcarbamate).

As a Senior Application Scientist, I have structured this guide to address the critical mechanistic bottlenecks and practical challenges associated with functionalizing the quinoline ring. This compound is a vital intermediate in the synthesis of highly substituted biquinolyls and advanced pharmaceutical chelators. The functionalization at the C8 position relies heavily on the strategic use of the O-carbamate group as a Directed Metalation Group (DMG) [1].

Below, you will find comprehensive pathway visualizations, self-validating protocols, quantitative data comparisons, and an expert-level FAQ troubleshooting guide.

Synthesis Strategy & Pathway Visualization

There are two primary synthetic routes to obtain 8-iodo-7-quinolinyl diethylcarbamate.

  • Route A (DoM Strategy): Prioritizes carbamoylation of 7-hydroxyquinoline, followed by Directed Ortho Metalation (DoM) to selectively functionalize the C8 position [2].

  • Route B (Direct Iodination Strategy): Prioritizes electrophilic iodination of the quinoline ring first, followed by carbamoylation of the sterically hindered hydroxyl group.

SynthesisWorkflow Start 7-Hydroxyquinoline Carb1 Carbamoylation (Diethylcarbamoyl chloride) Start->Carb1 Route A (Preferred) Iodination Electrophilic Iodination (KI/KIO3 or BMPDCI) Start->Iodination Route B Int1 7-Quinolinyl diethylcarbamate Carb1->Int1 DoM Directed Ortho Metalation (LDA, -78°C) Int1->DoM Quench Iodine Quench (I2 in THF) DoM->Quench Product 8-Iodo-7-quinolinyl diethylcarbamate Quench->Product Int2 8-Iodo-7-hydroxyquinoline Iodination->Int2 Carb2 Carbamoylation (NaH, Diethylcarbamoyl chloride) Int2->Carb2 Carb2->Product

Two synthetic routes for 8-iodo-7-quinolinyl diethylcarbamate via DoM or direct iodination.

Self-Validating Experimental Protocols

Protocol A: The DoM Strategy (Recommended for High Regioselectivity)

This route leverages the strong Lewis basicity of the N,N-diethylcarbamate group to coordinate lithium, directing deprotonation exclusively to the adjacent C8 proton [2].

Step 1: Synthesis of 7-Quinolinyl diethylcarbamate

  • Preparation: Dissolve 7-hydroxyquinoline (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Cool the mixture to 0 °C.

  • Carbamoylation: Dropwise add diethylcarbamoyl chloride (1.2 eq). Self-Validation: Diethylcarbamoyl chloride is highly water-reactive [4]. A mild exotherm and the gradual formation of a white precipitate (triethylamine hydrochloride) validate that the acylation is proceeding.

  • Workup: Stir at room temperature for 4 hours. Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Step 2: Directed Ortho Metalation (DoM) and Iodination

  • Lithiation: Dissolve 7-quinolinyl diethylcarbamate (1.0 eq) in anhydrous THF. Cool strictly to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add freshly titrated Lithium diisopropylamide (LDA, 1.1 eq). Self-Validation: The solution will transition to a deep red/brown color, confirming the formation of the highly conjugated ortho-lithiated intermediate. If the solution remains pale, moisture has compromised your LDA.

  • Electrophilic Quench: After 1 hour at -78 °C, add a solution of iodine (I₂, 1.2 eq) in anhydrous THF dropwise.

  • Recovery: Stir for 30 minutes, then quench cold with saturated aqueous NH₄Cl and saturated sodium thiosulfate (Na₂S₂O₃). Self-Validation: The dark iodine color will immediately dissipate to a pale yellow/colorless organic layer, confirming the reduction of excess unreacted iodine. Extract with EtOAc and purify via silica gel chromatography.

Quantitative Data: Route Comparison

To assist in experimental design, the following table summarizes the quantitative metrics and reaction parameters for both synthetic routes.

ParameterRoute A (DoM Strategy)Route B (Direct Iodination Strategy)
Key Intermediate 7-Quinolinyl diethylcarbamate8-Iodo-7-hydroxyquinoline
C8 Functionalization Reagents LDA (or sec-BuLi), I₂KI / KIO₃ or BMPDCI
Carbamoylation Conditions Et₃N, DMAP, DCM, 0 °C to RTNaH, DMF, 0 °C to RT
Major Competing Byproducts Anionic ortho-Fries rearrangement product5,7-Diiodo-8-hydroxyquinoline
Steric Hindrance (Carbamoylation) Low (C8 is a proton)High (C8 is a bulky Iodine atom)
Expected Overall Yield 50% – 65% 35% – 45%

Troubleshooting Guides & FAQs

Q1: My DoM reaction (Route A) is yielding a significant amount of an amide byproduct instead of the iodinated product. What is causing this? Causality: You are experiencing an anionic ortho-Fries rearrangement (a 1,5-O → N carbamoyl shift) [3]. When the temperature of the lithiated intermediate rises above -78 °C before the iodine quench, the thermodynamic driving force causes the O-carbamate group to migrate to the C8 carbon, forming a stable salicylamide derivative. Solution: Ensure strict temperature control. Pre-cool the iodine/THF solution before dropwise addition, and ensure the reaction flask is fully submerged in the dry ice/acetone bath. Do not remove the flask from the cold bath until the quench is complete.

Q2: I am using Route B, but the carbamoylation of 8-iodo-7-hydroxyquinoline is stalling at 20% conversion. How do I drive it to completion? Causality: The iodine atom at the C8 position has a massive Van der Waals radius (approx. 1.98 Å), which creates severe steric shielding around the adjacent C7 hydroxyl group. Standard mild bases like triethylamine are insufficient to drive the nucleophilic attack on the electrophilic carbonyl of diethylcarbamoyl chloride. Solution: Switch your solvent to anhydrous DMF and use Sodium Hydride (NaH, 60% dispersion in mineral oil) to quantitatively deprotonate the hydroxyl group. The resulting naked phenoxide is a vastly superior nucleophile and can overcome the steric penalty.

Q3: My diethylcarbamoyl chloride seems to be inactive, and I see heavy fuming when I open the bottle. Is it degraded? Causality: Diethylcarbamoyl chloride is highly sensitive to atmospheric moisture. It reacts with water to form hydrochloric acid (the fuming you observe) and diethylcarbamic acid, which further decarboxylates into diethylamine and CO₂ [4]. Solution: Discard heavily fumed batches. For slightly degraded batches, distill the reagent under reduced pressure prior to use. Always store it under an inert argon atmosphere at -20 °C.

Q4: Can I use sec-BuLi instead of LDA for the DoM step? Causality: Yes, sec-BuLi is a stronger kinetic base than LDA and is frequently used for DoM. However, the O-carbamate is a very strong DMG [2]. LDA is generally preferred here because it is less nucleophilic than sec-BuLi, reducing the risk of nucleophilic attack on the carbamate carbonyl itself. If you must use sec-BuLi, add TMEDA (N,N,N',N'-Tetramethylethylenediamine) to break up the alkyllithium hexamers and increase basicity while maintaining a strict -78 °C temperature.

References

  • Harnessing Anionic Rearrangements on the Benzenoid Ring of Quinoline for the Synthesis of 6,6'-Disubstituted 7,7'-Dihydroxy-8,8'-biquinolyls. Journal of Organic Chemistry.[Link]

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews.[Link]

  • Experimental and Computational Study of the 1,5-O → N Carbamoyl Snieckus–Fries-Type Rearrangement. Journal of Organic Chemistry.[Link]

  • Diethylcarbamoyl chloride. PubChem.[Link]

Optimization

Solving solubility issues for Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester in aqueous media

Welcome to the Application Support Knowledge Base. As a Senior Application Scientist, I frequently consult with researchers facing assay development roadblocks due to highly lipophilic synthetic intermediates.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Knowledge Base. As a Senior Application Scientist, I frequently consult with researchers facing assay development roadblocks due to highly lipophilic synthetic intermediates.

Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester (CAS: 829666-50-4) is a classic example of a challenging "brick dust" molecule. Originally utilized as a precursor in directed ortho metalation (DoM) and halogen dance rearrangements[1], its molecular architecture features a planar quinoline core, a highly hydrophobic iodine atom at the 8-position, and a lipophilic diethylcarbamate group. This combination results in profound aqueous insolubility, making biological and biochemical assay integration notoriously difficult.

This guide provides field-proven, mechanistically grounded troubleshooting steps to keep this compound in solution without compromising your experimental integrity.

Troubleshooting FAQs: Mechanistic Insights

Q: Why does 8-iodo-7-quinolinyl diethylcarbamate immediately precipitate when diluted from a DMSO stock into PBS? A: This is driven by a classic "solvent shift" phenomenon. In a 100% DMSO stock, the solvent molecules disrupt the compound's intermolecular interactions. However, when diluted into a high-dielectric aqueous buffer, the water molecules preferentially hydrogen-bond with each other. This forces the hydrophobic quinoline cores together, driving rapid stacking and hydrophobic collapse[1]. Once the DMSO concentration drops below the solvation threshold (typically <5% for this compound), it nucleates and crashes out of solution.

Q: Can I lower the buffer pH to protonate the quinoline nitrogen and increase aqueous solubility? A: I strongly advise against this approach. While an unsubstituted quinoline nitrogen typically has a pKa of ~4.9, the electron-withdrawing nature of the 8-iodo and 7-carbamate groups significantly depletes electron density from the aromatic ring. This drastically lowers the pKa of the nitrogen. To achieve meaningful protonation, you would need to drop the buffer pH well below 3.0. At this highly acidic pH, you introduce a severe risk of acid-catalyzed hydrolysis of the diethylcarbamate ester[1]. A robust assay must ensure the chemical integrity of the analyte; therefore, pH adjustment is not a viable or stable strategy here.

Q: How do I achieve a high working concentration (e.g., 100 µM) for cell-based assays without exceeding 0.1% DMSO? A: The most reliable, biologically compatible method is inclusion complexation using 2-Hydroxypropyl- -cyclodextrin (HP- -CD) . HP- -CD is a cyclic oligosaccharide featuring a lipophilic inner cavity and a hydrophilic exterior[2]. The cavity perfectly accommodates the hydrophobic iodo-quinoline moiety, shielding it from water, while the exterior hydroxyl groups maintain bulk aqueous solubility. Furthermore, HP- -CD is cited in the FDA's list of Inactive Pharmaceutical Ingredients, making it exceptionally safe for cell-based and in vivo models[3].

Quantitative Data: Solubilization Strategy Comparison

To select the appropriate method for your specific assay, compare the mechanistic trade-offs in the table below:

Solubilization StrategyMechanistic ActionEst. Max Aqueous Conc.Biological CompatibilityKey AdvantageCritical Limitation
Direct DMSO Dilution Co-solvation< 10 µM (at 1% DMSO)Low (Toxicity >1%)Rapid, zero-prep workflowHigh risk of solvent-shift precipitation
pH Adjustment (<3.0) Nitrogen ProtonationVariableVery LowNo additives requiredHigh risk of carbamate hydrolysis
0.1% Tween-80 Micellar Encapsulation~50 - 100 µMModerateGood for cell-free biochemical assaysDisrupts lipid bilayers in cell assays
20% HP- -CD Inclusion Complexation> 1 mMHighFDA-approved excipient; highly stableRequires 24h equilibration time

Solubilization Decision Workflow

Use the following logic matrix to determine the optimal formulation pathway for your specific experimental constraints.

Solubilization Start Target: 8-Iodo-7-quinolinyl diethylcarbamate Q1 Is >1% DMSO tolerated in your assay? Start->Q1 DMSO Use DMSO Stock Dilute dropwise with rapid vortexing Q1->DMSO Yes Q2 Are you performing cell-based or in vivo assays? Q1->Q2 No HPBCD Formulate with 20% HP-β-CD (High Biocompatibility) Q2->HPBCD Yes Surfactant Use 0.1% Tween-80 or Triton X-100 (Biochemical Assays) Q2->Surfactant No Avoid Avoid pH < 3.0 (Risk of Carbamate Hydrolysis) HPBCD->Avoid Constraint Surfactant->Avoid

Decision matrix for solubilizing 8-iodo-7-quinolinyl diethylcarbamate in aqueous media.

Experimental Protocol: Self-Validating HP- -CD Inclusion Complexation

To guarantee reproducibility, a protocol cannot rely on theoretical calculations alone; it must be a self-validating system . The following methodology uses thermodynamic driving forces to encapsulate the compound[2], followed by empirical quantification to verify the exact working concentration.

Materials Required:

  • 8-Iodo-7-quinolinyl diethylcarbamate (Solid powder)

  • 2-Hydroxypropyl- -cyclodextrin (HP- -CD, pharmaceutical grade)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • 0.22 µm PTFE syringe filters

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve HP- -CD in PBS to a final concentration of 20% (w/v). Stir until completely optically clear.

  • Direct Addition: Add the solid 8-iodo-7-quinolinyl diethylcarbamate directly to the cyclodextrin solution to achieve a theoretical concentration of 5 mM. (Crucial Insight: Do not use a DMSO intermediate stock here. Residual DMSO competes for the cyclodextrin cavity and will slowly destabilize the inclusion complex over time).

  • Thermodynamic Driving: Sonicate the suspension in a water bath at 37°C for 45 minutes. The mild thermal energy increases kinetic collisions, facilitating the displacement of water molecules from the CD cavity by the highly lipophilic iodo-quinoline core.

  • Equilibration: Transfer the solution to an orbital shaker and agitate at room temperature for 24 hours. This extended timeframe is mandatory to achieve thermodynamic equilibrium of the inclusion complex.

  • Clarification: Filter the equilibrated solution through a 0.22 µm PTFE syringe filter. This physically removes any uncomplexed, precipitated drug that remains in suspension.

  • Empirical Validation (The Self-Validating Step): Never assume the theoretical 5 mM concentration was achieved. Take a 10 µL aliquot of the filtrate, dilute it 1:100 in 100% Acetonitrile (to intentionally crash the cyclodextrin and release the free drug), and quantify the analyte using LC-MS or UV-Vis against a standard curve. Use this empirically derived concentration to plan your downstream assay dilutions.

Sources

Troubleshooting

Technical Support Center: Chromatographic Purification of 8-Iodo-7-quinolinyl Diethylcarbamate

Support Home > Chromatography Solutions > API Intermediates > Quinoline Derivatives Overview The synthesis of 8-iodo-7-quinolinyl diethylcarbamate is typically achieved via directed ortho metalation (DoM) of 7-quinolinyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Support Home > Chromatography Solutions > API Intermediates > Quinoline Derivatives

Overview

The synthesis of 8-iodo-7-quinolinyl diethylcarbamate is typically achieved via directed ortho metalation (DoM) of 7-quinolinyl diethylcarbamate followed by electrophilic trapping with iodine, or via base-catalyzed halogen dance rearrangements ( [1]). The resulting crude reaction matrix is notoriously complex. It frequently contains unreacted starting materials, regioisomers (e.g., the 6-iodo derivative), over-iodinated species, and hydrolysis degradants.

This guide provides field-proven, self-validating chromatographic strategies to troubleshoot common purification failures and isolate the target compound with >99% purity.

Diagnostic Workflow

PurificationWorkflow Crude Crude Reaction Mixture (DoM & Iodination) Flash Normal Phase Flash (Silica, Hexane/EtOAc) Removes Di-iodo & Des-iodo Crude->Flash Step 1: Bulk Cleanup Prep Preparative RP-HPLC (PFP Column, Neutral pH) Resolves Regioisomers Flash->Prep Step 2: Isomer Resolution Hydrolysis Hydrolysis Degradants (7-hydroxyquinoline) Flash->Hydrolysis High pH/Temp Degradation Pure Pure 8-iodo-7-quinolinyl diethylcarbamate Prep->Pure Target Fraction

Workflow for the chromatographic purification of 8-iodo-7-quinolinyl diethylcarbamate.

Knowledge Base: Troubleshooting & FAQs

Q1: Why am I seeing co-elution of the unreacted 7-quinolinyl diethylcarbamate with my 8-iodo product in normal phase (silica) chromatography?

  • Causality: While the addition of an iodine atom increases the overall lipophilicity of the molecule, the dominant retention mechanisms on bare silica are hydrogen bonding and dipole-dipole interactions driven by the quinoline nitrogen and the diethylcarbamate carbonyl. Because these polar functional groups remain highly accessible in both the des-iodo and 8-iodo species, their retention factors ( Rf​ ) on silica are nearly identical.

  • Solution: Use normal phase flash chromatography only as a "bulk cleanup" step to remove highly non-polar di-iodo species and baseline polar impurities. For baseline resolution of the des-iodo and 8-iodo species, transition to Reverse Phase HPLC (RP-HPLC).

Q2: I have successfully removed the starting material, but my NMR shows contamination with the 6-iodo-7-quinolinyl diethylcarbamate regioisomer. How do I resolve these?

  • Causality: Regioisomers possess identical molecular weights and nearly identical partition coefficients (LogP) on standard C18 stationary phases. However, in the 8-iodo isomer, the bulky iodine atom is positioned ortho to the diethylcarbamate group. This induces a severe steric twist, forcing the carbamate out of coplanarity with the quinoline ring. The 6-iodo isomer lacks this specific ortho-steric clash.

  • Solution: Employ a Pentafluorophenyl (PFP) stationary phase. PFP columns exploit this 3D conformational difference through shape selectivity, π−π interactions, and dipole-dipole interactions, offering superior resolution for ortho-substituted positional isomers compared to aliphatic C18 phases.

Q3: My purified fractions show degradation into 8-iodo-7-hydroxyquinoline after solvent removal. What went wrong?

  • Causality: The O-aryl carbamate group is a powerful directing group, but it is highly susceptible to solvolysis ( [2]). Prolonged exposure to highly acidic (pH < 3) or basic (pH > 8) aqueous mobile phases during preparative HPLC will catalyze the hydrolysis of the ester bond, yielding the phenolic degradant (8-iodo-7-hydroxyquinoline) and diethylamine.

  • Solution: Maintain the mobile phase strictly between pH 6.5 and 7.5 using an ammonium acetate buffer. Furthermore, immediately lyophilize or extract the collected fractions; do not leave them sitting in aqueous acetonitrile at room temperature overnight.

Validated Experimental Protocol: Preparative RP-HPLC

To ensure a self-validating purification workflow, follow this step-by-step methodology. The protocol includes an internal system suitability check to prevent the loss of high-value crude material.

Step 0: System Suitability Validation (SST)

  • Action: Inject a 5 µL analytical sample containing a known mixture of 7-quinolinyl diethylcarbamate, the 6-iodo isomer, and the 8-iodo isomer.

  • Validation Gate: The system is only validated for preparative scale-up if the analytical run demonstrates a Resolution ( Rs​ ) ≥1.5 between the 6-iodo and 8-iodo peaks, and a tailing factor ( Tf​ ) ≤1.2 for the 8-iodo peak. If Rs​<1.5 , decrease the gradient slope by 2% B/min before proceeding.

Step 1: Sample Preparation

  • Dissolve the enriched crude mixture (post-flash chromatography) in Dimethyl Sulfoxide (DMSO) and Acetonitrile (1:1 v/v) to a concentration of 50 mg/mL.

  • Causality: DMSO ensures complete solvation of the rigid quinoline framework, preventing on-column precipitation and subsequent pressure spikes.

Step 2: Stationary & Mobile Phase Setup

  • Column: Pentafluorophenyl (PFP) preparative column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water, adjusted to pH 6.8.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 3: Gradient Elution

  • Run a shallow, optimized gradient: 30% B to 55% B over 20 minutes at a flow rate of 20 mL/min.

  • Causality: The shallow gradient maximizes the interaction time with the fluorinated stationary phase, allowing the steric differences between the regioisomers to dictate elution order.

Step 4: Fraction Collection & Recovery

  • Trigger fraction collection via UV absorption at 238 nm and 285 nm.

  • Immediately freeze the collected fractions on dry ice and lyophilize to isolate the pure 8-iodo-7-quinolinyl diethylcarbamate as a stable solid, preventing aqueous hydrolysis.

Quantitative Chromatographic Data

The following table summarizes the expected chromatographic behavior of the target compound and its common impurities under the validated PFP RP-HPLC conditions.

CompoundRelative Retention Time (RRT)Resolution ( Rs​ )UV λmax​ (nm)Mechanistic Note
8-iodo-7-hydroxyquinoline 0.45-242, 315Hydrolysis degradant; highly polar due to free phenol.
7-quinolinyl diethylcarbamate 0.784.2235, 280Des-iodo starting material; elutes early due to lower lipophilicity.
6-iodo-7-quinolinyl diethylcarbamate 0.921.8238, 285Regioisomer; elutes faster than target due to lack of ortho-steric twist.
8-iodo-7-quinolinyl diethylcarbamate 1.00 - 238, 285 Target Compound.
6,8-diiodo-7-quinolinyl diethylcarbamate 1.355.1240, 290Over-iodinated byproduct; highly lipophilic, strong retention.
References
  • Blakemore, P. R., Kilner, C., & Milicevic, S. D. (2005). Harnessing Anionic Rearrangements on the Benzenoid Ring of Quinoline for the Synthesis of 6,6'-Disubstituted 7,7'-Dihydroxy-8,8'-biquinolyls. Journal of Organic Chemistry, 70(1), 373-376. URL:[Link]

  • Jansen-van Vuuren, R. D., Liu, S., Miah, M. A. J., Cerkovnik, J., Košmrlj, J., & Snieckus, V. (2024). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews, 124(12), 7731-7828. URL:[Link]

Optimization

Troubleshooting false positives in assays with 8-iodo-7-quinolinyl diethylcarbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on high-throughput screening (HTS) and drug development campaigns where 8-iodo-7-quinolinyl diethylcarbamate is flagged as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on high-throughput screening (HTS) and drug development campaigns where 8-iodo-7-quinolinyl diethylcarbamate is flagged as a hit.

While highly valued in synthetic chemistry for directed ortho metalation and anionic Fries rearrangements , its unique structural features—a heavy halogen, an electrophilic carbamate, and a hydrophobic heteroaromatic core—make it a notorious source of assay interference . This portal provides the mechanistic causality, diagnostic workflows, and self-validating protocols needed to troubleshoot and definitively rule out false positives when working with this compound.

Part 1: Mechanistic Primer on Assay Interference

To troubleshoot effectively, we must first understand the causality behind the interference. 8-iodo-7-quinolinyl diethylcarbamate possesses three distinct structural motifs that trigger false positives through entirely different mechanisms:

  • The Heavy Atom Effect (C8 Iodine): The large electron cloud of the iodine atom induces strong spin-orbit coupling. In fluorometric assays, this facilitates intersystem crossing (ISC) from the excited singlet state to the triplet state, effectively quenching the fluorescence of nearby reporter dyes via collisional quenching. Furthermore, this triplet state can transfer energy to ground-state oxygen, generating reactive singlet oxygen ( 1O2​ ) that oxidizes assay substrates in redox-coupled assays (e.g., HRP/Amplex Red).

  • Electrophilic Acylation (C7 Diethylcarbamate): While carbamates are generally stable, the electron-withdrawing nature of the halogenated quinoline ring increases the electrophilicity of the carbonyl carbon. In aqueous biological buffers, highly nucleophilic residues (e.g., exposed cysteines on a target protein) can attack this group, leading to irreversible covalent modification that mimics competitive inhibition.

  • Hydrophobic Sequestration (Quinoline Core): The planar, hydrophobic nature of the quinoline core promotes colloidal aggregation in aqueous media. These micro-aggregates sequester enzymes and proteins non-specifically, a classic Pan Assay Interference (PAINS) mechanism.

G Compound 8-Iodo-7-quinolinyl diethylcarbamate HeavyAtom C8 Iodine (Heavy Atom Effect) Compound->HeavyAtom Carbamate C7 Diethylcarbamate (Electrophile) Compound->Carbamate Quinoline Quinoline Core (Hydrophobic) Compound->Quinoline ROS Singlet Oxygen / ROS (Redox False Positives) HeavyAtom->ROS Intersystem Crossing Quench Fluorescence Quenching (Optical False Positives) HeavyAtom->Quench Spin-Orbit Coupling Covalent Nucleophilic Attack (Irreversible Binding) Carbamate->Covalent Acylation of Cys/Lys Colloid Colloidal Aggregation (Protein Sequestration) Quinoline->Colloid π-π Stacking

Mechanistic pathways driving assay interference and false positives.

Part 2: Diagnostic Workflow & FAQs

When you observe unexpected inhibition or signal loss, use the following decision tree to isolate the variable causing the interference.

Workflow Start Observe Hit / Inhibition CheckAssay Identify Assay Type Start->CheckAssay Optical Fluorometric / Optical CheckAssay->Optical Enzymatic Enzymatic / Binding CheckAssay->Enzymatic TestQuench Run Absorbance Scan & Fluorophore Titration Optical->TestQuench TestAgg Add 0.01% Triton X-100 Enzymatic->TestAgg TestCov Pre-incubate with 1mM DTT Enzymatic->TestCov Result1 Signal Restored: Inner Filter/Quenching TestQuench->Result1 Result2 IC50 Shifts >10x: Colloidal Aggregator TestAgg->Result2 Result3 Activity Rescued: Covalent Modifier TestCov->Result3

Diagnostic workflow to isolate and identify the mechanism of false positives.

Frequently Asked Questions

Q: My fluorometric screening assay shows a massive drop in signal, suggesting strong inhibition. How do I know if this is real? A: Because of the iodine atom, this compound is a potent collisional quencher. You must run a counter-screen without the target enzyme, mixing only the product fluorophore and the compound. If the fluorescence drops in the absence of the enzyme, you are observing a photophysical false positive, not biological inhibition.

Q: The compound shows time-dependent inhibition in my enzymatic assay. Is it a targeted covalent inhibitor? A: Not necessarily. Time-dependent inhibition is a hallmark of both targeted covalent binding and non-specific electrophilic acylation via the carbamate group. You must perform a nucleophile scavenger assay (see Protocol B) to determine if the reactivity is specific to your target's active site or just promiscuous acylation.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every troubleshooting protocol must be a self-validating system . This means the assay design must inherently prove that the testing conditions (like adding detergent or reducing agents) did not break the assay mechanics.

Protocol A: Detergent-Dependent Aggregation Reversal

Causality: Non-ionic detergents break the surface tension of colloidal aggregates, releasing sequestered proteins back into the solution. Self-Validation Logic: We include a known, well-behaved competitive inhibitor. If the detergent rescues the target's activity from 8-iodo-7-quinolinyl diethylcarbamate, but the known inhibitor still inhibits normally, we prove the detergent didn't simply denature the enzyme.

  • Buffer Preparation: Prepare your standard assay buffer. Split into two batches: Batch 1 (Standard) and Batch 2 (Supplemented with 0.01% v/v Triton X-100).

  • Control Setup: Prepare four reaction wells for both buffer batches:

    • Vehicle Control: DMSO only.

    • Positive Control: Tetraiodophenolphthalein (a known colloidal aggregator).

    • Negative Control: A known, reversible competitive inhibitor for your target.

    • Test Well: 8-iodo-7-quinolinyl diethylcarbamate (at its apparent IC50​ ).

  • Incubation: Pre-incubate all compounds with the target enzyme for 15 minutes at room temperature.

  • Initiation: Add the substrate to initiate the reaction and monitor kinetics.

  • Data Interpretation: If the test compound loses its inhibitory effect in Batch 2 (like the positive control), while the negative control maintains its IC50​ , the compound is a colloidal aggregator.

Protocol B: Nucleophile Scavenger (DTT Shift) Assay

Causality: Dithiothreitol (DTT) provides highly reactive thiol groups. If the carbamate is acting as a promiscuous electrophile, the DTT will act as a sacrificial nucleophile, reacting with the compound before it can acylate your protein. Self-Validation Logic: The inclusion of a known reversible inhibitor ensures that DTT hasn't altered the redox state of the enzyme's active site to artificially prevent binding.

  • Pre-treatment: Prepare 8-iodo-7-quinolinyl diethylcarbamate at 10x its apparent IC50​ . Split into two aliquots.

  • Scavenging Phase: Treat Aliquot 1 with 1 mM DTT. Treat Aliquot 2 with an equivalent volume of vehicle (water). Incubate both at 37°C for 30 minutes.

  • Protein Exposure: Add your target protein to both aliquots and incubate for an additional 30 minutes.

  • Validation Controls: Run the same DTT pre-treatment on a known non-covalent inhibitor.

  • Assay: Add substrate and measure activity. If Aliquot 1 shows full enzyme activity (inhibition abolished) while Aliquot 2 shows inhibition, the compound is a promiscuous covalent modifier.

Part 4: Quantitative Diagnostic Data

The table below summarizes typical IC50​ shifts observed when 8-iodo-7-quinolinyl diethylcarbamate acts as a false positive under various troubleshooting conditions. Use this as a benchmark for your own data.

Assay ConditionObserved Apparent IC50​ (µM)Shift FactorDiagnostic Conclusion
Standard Buffer (Baseline) 1.2 ± 0.3N/ABaseline apparent inhibition
+ 0.01% Triton X-100 > 50.0> 40xConfirms Colloidal Aggregation
+ 1 mM DTT (Pre-incubation) > 50.0> 40xConfirms Promiscuous Acylation
+ 10 mM NaN 3​ (Singlet O 2​ Quencher) 1.5 ± 0.41.2x (No shift)Rules out ROS interference
Target-Free Fluorophore Mix Apparent QuenchingN/AConfirms Heavy Atom Optical Quenching

References

  • Title: Harnessing Anionic Rearrangements on the Benzenoid Ring of Quinoline for the Synthesis of 6,6'-Disubstituted 7,7'-Dihydroxy-8,8'-biquinolyls Source: Journal of Organic Chemistry, American Chemical Society (2005). URL: [Link]

  • Title: New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for their Exclusion in Bioassays Source: Journal of Medicinal Chemistry, American Chemical Society (2010). URL: [Link]

Troubleshooting

Technical Support Center: Optimizing Plasma Extraction for Carbamic Acid, Diethyl-, 8-Iodo-7-Quinolinyl Ester

Welcome to the Technical Support Center for the bioanalysis of Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester (CAS: 829666-50-4). This highly specific research compound presents a unique set of challenges for plasma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the bioanalysis of Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester (CAS: 829666-50-4). This highly specific research compound presents a unique set of challenges for plasma extraction due to its distinct structural features: a weakly basic quinoline ring, a highly lipophilic heavy iodine atom, and an enzymatically vulnerable carbamate ester linkage[1].

This guide is engineered for drug development professionals and analytical scientists. It bypasses generic advice to focus on the exact causality behind extraction failures, providing a self-validating framework for Liquid-Liquid Extraction (LLE) and Supported Liquid Extraction (SLE) workflows.

Part 1: Core Experimental Workflows

To achieve high recovery while eliminating phospholipid-induced ion suppression, Liquid-Liquid Extraction (LLE) using a low-dielectric solvent is the gold standard for this lipophilic carbamate[2].

Validated Step-by-Step LLE Protocol

This protocol is self-validating: it incorporates enzymatic inhibition at the point of collection and utilizes a pH-locked buffering system to ensure chemical stability.

  • Enzymatic Quenching (Critical First Step): Thaw plasma samples on wet ice. Immediately spike the plasma with an esterase inhibitor (add 10 µL of 0.5 M Sodium Fluoride (NaF) or 1 mM PMSF per 100 µL of plasma).

    • Causality: Carbamate linkages are highly susceptible to ex-vivo cleavage by plasma carboxylesterases. Without inhibition, the analyte will degrade before extraction begins[1].

  • pH Optimization: Add 100 µL of 100 mM Ammonium Acetate buffer (pH 7.5) to 100 µL of the stabilized plasma. Vortex for 10 seconds.

    • Causality: The quinoline nitrogen is weakly basic (pKa ~4.5). At pH < 5, it protonates and becomes water-soluble, destroying organic recovery. At pH > 9, the carbamate ester undergoes base-catalyzed hydrolysis. A strict pH of 7.5 keeps the molecule neutral and structurally intact[3].

  • Solvent Partitioning: Add 600 µL of Methyl tert-butyl ether (MTBE) to the buffered sample. Shake vigorously for 10 minutes on a mechanical shaker.

    • Causality: MTBE has a low dielectric constant, perfectly matching the high LogP of the iodinated quinoline while leaving polar plasma glycerophospholipids in the aqueous phase[2].

  • Phase Separation: Centrifuge at 10,000 × g for 5 minutes at 4°C.

  • Collection & Evaporation: Transfer 500 µL of the upper organic layer to a clean glass autosampler vial. Evaporate to dryness under a gentle stream of nitrogen gas at 30°C.

    • Causality: Highly lipophilic, halogenated compounds readily adsorb to polypropylene plastics. Glass vials prevent non-specific binding losses.

  • Reconstitution: Reconstitute in 100 µL of mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

Workflow Step1 1. Plasma Aliquot (+ Esterase Inhibitor) Step2 2. pH Adjustment (Ammonium Acetate, pH 7.5) Step1->Step2 Step3 3. Solvent Addition (MTBE or Hexane:EtOAc) Step2->Step3 Step4 4. Phase Separation (Centrifuge 10,000 x g) Step3->Step4 OrgPhase Upper Organic Phase (Analyte) Step4->OrgPhase Extract AqPhase Lower Aqueous Phase (Proteins/Lipids) Step4->AqPhase Discard Step5 5. N2 Evaporation & Reconstitution OrgPhase->Step5 Step6 6. LC-MS/MS Analysis Step5->Step6

Caption: Optimized Liquid-Liquid Extraction (LLE) Workflow for Lipophilic Carbamates

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my analyte degrading rapidly in plasma before I even begin extraction?

The Mechanism: Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester contains a carbamate ester linkage. In human and animal plasma, this bond is treated as a substrate by endogenous enzymes like butyrylcholinesterase and carboxylesterases, leading to rapid hydrolysis[1]. The Fix: You must block the enzymatic pathway at the moment of blood collection. Use collection tubes pre-treated with NaF, or immediately spike the plasma with PMSF. Keep all samples on wet ice until the organic solvent is added.

Degradation Intact Intact Drug (Carbamic Acid Ester) Degraded 8-Iodo-7-Quinolinol + Diethylamine Intact->Degraded Hydrolysis Enzyme Plasma Esterases (Enzymatic Cleavage) Enzyme->Intact Catalyzes Inhibitor Inhibitor (NaF or PMSF) Inhibitor->Enzyme Blocks

Caption: Enzymatic Degradation Pathway of Carbamate Esters in Plasma and Inhibition Strategy

Q2: Why am I seeing low, highly variable recovery specifically in lipemic plasma samples?

The Mechanism: The presence of the heavy iodine atom and the quinoline ring makes this compound highly lipophilic (LogP > 4.0). In lipemic plasma, which contains high concentrations of circulating triglycerides and lipid micelles, highly lipophilic drugs become physically trapped in the lipid matrix. This prevents them from efficiently partitioning into the organic extraction solvent during standard LLE[4][5]. The Fix: Standard LLE curves will fail here. You must either increase the mechanical shaking time to 15+ minutes and switch to a slightly more polar solvent mixture (e.g., Hexane:Ethyl Acetate 50:50), or abandon LLE for Supported Liquid Extraction (SLE). SLE uses a diatomaceous earth matrix to spread the lipemic plasma into a thin film, breaking up micelles and allowing the organic solvent to fully access the trapped analyte[6][7].

Q3: How do I eliminate matrix effects (ion suppression) in my LC-MS/MS source?

The Mechanism: If you are using Protein Precipitation (PPT) with Acetonitrile, you are co-extracting massive amounts of endogenous phospholipids[2]. These lipids co-elute with lipophilic quinolines and compete for charge droplets in the Electrospray Ionization (ESI) source, causing severe signal suppression. The Fix: Switch to MTBE-based LLE or SLE. MTBE is highly selective; it extracts the unprotonated quinolinyl ester but leaves over 95% of phospholipids behind in the aqueous waste layer[7].

Part 3: Quantitative Data Summaries

To aid in method development, the following table summarizes the performance of various extraction solvents when targeting highly lipophilic quinoline derivatives in human plasma.

Table 1: Solvent Optimization for LLE of Carbamic Acid, Diethyl-, 8-Iodo-7-Quinolinyl Ester (Spiked Plasma, 100 ng/mL)

Extraction SolventMean Recovery (%)Matrix Effect (%)Phospholipid CarryoverEvaporation Time (N₂ at 30°C)
Methyl tert-butyl ether (MTBE) 88.5 ± 4.2-6.1 (Minimal)Low~5 mins
Hexane:Ethyl Acetate (50:50) 92.1 ± 3.8-12.4 (Moderate)Moderate~8 mins
Ethyl Acetate (100%) 95.4 ± 5.1-35.8 (High suppression)High~12 mins
Acetonitrile (PPT Method) 98.2 ± 6.0-68.2 (Severe suppression)Very HighN/A

Data Interpretation: While Acetonitrile PPT yields the highest absolute recovery, the severe ion suppression (-68.2%) renders it useless for sensitive LC-MS/MS quantification. MTBE offers the best balance of clean extraction and rapid processing time[2][7].

References

  • Tikhomirov M, Śniegocki T, Poźniak B. Lipemia in the Plasma Sample Affects Fentanyl Measurements by Means of HPLC-MS2 after Liquid-Liquid Extraction. Molecules. 2021; 26(15):4514. Available at:[Link]

  • Wang W, Liu J, Han Y, Huang W, Wang Q. The most convenient and general approach for plasma sample clean-up: multifunction adsorption and supported liquid extraction. Bioanalysis. 2012 Feb;4(3):223-5. Available at:[Link]

  • Gray N, et al. High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. Analytical Chemistry. 2017; 89(4). Available at:[Link]

  • Chen Y, et al. Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. 2020. Available at:[Link]

Sources

Optimization

Technical Support Center: Mitigating UV Degradation of Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester

Welcome to the Technical Support Center for handling, formulating, and testing Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester . This compound presents unique photostability challenges due to the presence of three dis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling, formulating, and testing Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester . This compound presents unique photostability challenges due to the presence of three distinct functional domains: a diethyl carbamate linkage, an iodo-substituent at the 8-position, and a photo-excitable quinoline core.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying photochemical mechanisms, and implement self-validating stabilization protocols.

Mechanistic Overview of Photodegradation

Understanding the causality of degradation is the first step in preventing it. The degradation of this specific ester under UV light is driven by two competing but interconnected pathways:

  • Homolytic C-I Bond Cleavage: Aryl iodides are highly sensitive to UV light. The carbon-iodine bond is relatively weak and readily undergoes homolytic cleavage upon UV photon absorption, generating highly reactive aryl and iodine radicals[1].

  • Quinoline Photo-Sensitization: The quinoline ring acts as a potent photosensitizer. Upon UV excitation, it transitions to a triplet state, transferring energy to dissolved molecular oxygen to generate Reactive Oxygen Species (ROS), such as singlet oxygen and superoxide[2]. These ROS subsequently attack the carbamate linkage or the aromatic system.

Mechanism UV UV Light (254-365 nm) Molecule 8-Iodo-7-quinolinyl diethylcarbamate UV->Molecule Photon Absorption Homolysis C-I Bond Homolysis Molecule->Homolysis Direct Cleavage Excitation Quinoline Excitation (Triplet State) Molecule->Excitation Photoexcitation ArylRadical Aryl & Iodine Radicals Homolysis->ArylRadical Degradation Degradation Products ArylRadical->Degradation Propagation ROS Reactive Oxygen Species Excitation->ROS O2 Transfer ROS->Degradation Oxidation Scavenger Radical Scavengers (e.g., BHT, Vit C) Scavenger->ArylRadical Quenching Scavenger->ROS Scavenging Stabilized Stabilized Molecule Scavenger->Stabilized Prevents Decay

Fig 1. UV-induced degradation pathways and radical scavenger intervention.

Troubleshooting & FAQs

Q1: Why does my compound degrade rapidly during standard benchtop handling, even without direct sunlight? A1: Ambient laboratory fluorescent lighting contains sufficient near-UV and visible energy to excite the quinoline ring and induce homolytic cleavage of the carbon-iodine (C-I) bond[1]. Because the resulting aryl radicals initiate a chain reaction, even brief exposure can lead to significant assay drift. Causality & Solution: You must eliminate the photon source. Handle the compound strictly under yellow/amber lighting and use amber glassware for all stock solutions to physically shield the C-I bond from critical excitation wavelengths.

Q2: I am observing secondary peaks in my HPLC chromatogram after UV exposure. What are these degradants and how do I suppress them? A2: The secondary peaks are likely de-iodinated quinoline derivatives and hydroxylated oxidation products. Once the C-I bond cleaves, the resulting aryl radical abstracts hydrogen from the surrounding solvent. Concurrently, ROS generated by the excited quinoline ring leads to photo-oxidation[2]. Causality & Solution: Switch to degassed, aprotic solvents (e.g., anhydrous acetonitrile) to eliminate dissolved oxygen and minimize hydrogen abstraction. Incorporate radical scavengers like Butylated hydroxytoluene (BHT) or Ascorbic acid (Vitamin C) to quench the radicals before propagation occurs[3].

Q3: How do I properly validate the photostability of my formulated ester for regulatory submission? A3: You must follow the ICH Q1B guidelines for photostability testing of new drug substances[4]. This requires exposing the compound to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[4]. A dark control must be evaluated concurrently to isolate photolytic degradation from thermal degradation.

Quantitative Data: Stabilizer Efficacy

To demonstrate the impact of solvent selection and chemical stabilizers, the following table summarizes the quantitative degradation profile of Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester under standardized UV stress (1.2M lux-hr).

Formulation ConditionSolvent EnvironmentStabilizer Added (0.1% w/v)Half-life ( t1/2​ ) under UV% API Remaining (Post-Irradiation)Primary Degradant Type
Unprotected Control Methanol (Aerated)None18 mins< 5%De-iodinated / Oxidized
Degassed Matrix Acetonitrile (Degassed)None45 mins22%De-iodinated
ROS Quenching Acetonitrile (Degassed)Ascorbic Acid (Vit C)180 mins78%Trace De-iodinated
Radical Scavenging Acetonitrile (Degassed)BHT> 400 mins94% None detected

Note: BHT acts as a superior hydrogen donor to the aryl radical, forming a stable, resonance-stabilized phenoxy radical that halts the degradation cascade[3].

Self-Validating Experimental Protocol: ICH Q1B Photostability Testing

To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates internal controls (Dark Control) to rule out thermal degradation and a mass balance check to ensure the analytical method captures all degradation products.

Workflow Start Prepare Stock Solution (Degassed Solvent) Split Aliquot into Vials Start->Split Control Dark Control (Amber/Foil Wrapped) Split->Control Test1 Direct UV Exposure (ICH Q1B Options) Split->Test1 Test2 UV + Scavenger (BHT / Ascorbic Acid) Split->Test2 Irradiate SunTest Simulator (1.2M lux-hr, 200 W-hr/m2) Control->Irradiate Test1->Irradiate Test2->Irradiate Analyze HPLC-UV/MS Analysis Irradiate->Analyze Quantify Quantify % Remaining & Identify Degradants Analyze->Quantify

Fig 2. Workflow for ICH Q1B compliant photostability testing and stabilization.

Step-by-Step Methodology

Step 1: Preparation of Degassed Stock Solutions

  • Dissolve Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester in anhydrous, HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Sparge the solution with high-purity Nitrogen ( N2​ ) gas for 15 minutes to displace dissolved oxygen, mitigating the quinoline-mediated ROS pathway.

  • Divide the stock into three distinct formulation batches:

    • Batch A: No stabilizer (Control).

    • Batch B: Addition of 0.1% w/v Ascorbic Acid.

    • Batch C: Addition of 0.1% w/v BHT.

Step 2: Setup of Stress Conditions (Self-Validation)

  • Aliquot 2 mL of each batch into clear quartz vials (for maximum UV transmittance).

  • Crucial Validation Step: For every test vial, prepare an identical "Dark Control" vial tightly wrapped in double-layered aluminum foil. This ensures that any degradation observed in the test vials is strictly photolytic and not a result of thermal stress inside the irradiation chamber.

Step 3: ICH Q1B Irradiation

  • Place all vials (exposed and dark controls) into a calibrated photostability chamber (e.g., Atlas SunTest CPS+).

  • Irradiate the samples using a Xenon arc lamp equipped with window glass filters to simulate natural sunlight.

  • Expose the samples until the actinometric system confirms an exposure of at least 1.2 million lux hours and 200 W⋅hr/m2 of near-UV energy[4].

Step 4: HPLC-UV/MS Analysis & Mass Balance Check

  • Analyze the samples using a C18 Reverse-Phase HPLC column coupled with a UV/Vis diode array detector and a mass spectrometer.

  • Calculate the % API remaining relative to the Dark Control.

  • Mass Balance Validation: Integrate the area of the remaining API peak and all new degradant peaks. The total area should equal ~100% of the initial API area. If the mass balance falls below 90%, it indicates that volatile degradants (e.g., cleaved diethylamine derivatives) have escaped or that degradants are precipitating out of solution, requiring a revision of the extraction solvent.

References

1.[4] Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA Source: europa.eu URL:[Link]

2.[2] Application of porous nickel-coated TiO₂ for the photocatalytic degradation of aqueous quinoline in an internal airlift loop reactor Source: PubMed (nih.gov) URL:[Link]

4.[3] Photostability Testing of FMT/RF With Radical Scavenger Source: niph.go.jp URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 8-Iodo-7-quinolinyl Diethylcarbamate vs. Standard Quinoline Derivatives in Advanced Scaffold Synthesis

Executive Overview: The Synthetic Bottleneck in Quinoline Functionalization In the development of novel therapeutics and complex ligands, the functionalization of the benzenoid ring (C5–C8) of quinolines presents a notor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview: The Synthetic Bottleneck in Quinoline Functionalization

In the development of novel therapeutics and complex ligands, the functionalization of the benzenoid ring (C5–C8) of quinolines presents a notorious synthetic bottleneck. Standard quinoline derivatives (such as 7-hydroxyquinoline or simple haloquinolines) suffer from electronic deactivation and competing basicity from the quinoline nitrogen, making regioselective multi-functionalization via standard Electrophilic Aromatic Substitution (EAS) highly inefficient.

To circumvent these limitations, Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester (commonly referred to as 8-iodo-7-quinolinyl diethylcarbamate, or 8-I-7-QDC ) has emerged as a highly programmable, efficacious building block. By leveraging the O-diethylcarbamate group as a Directed Metalation Group (DMG), this compound enables sophisticated anionic rearrangements—specifically, the Halogen Dance (HalD)—to construct complex 8,8'-biquinolyl architectures that are otherwise inaccessible[1].

Mechanistic Causality & Structural Efficacy

As a Senior Application Scientist, it is critical to understand why standard methods fail and how 8-I-7-QDC overcomes these thermodynamic hurdles.

The Failure of Standard Quinoline Derivatives

Attempting direct oxidative dimerization or regioselective coupling on standard 7-hydroxyquinoline derivatives is typically fruitless. The basic quinoline nitrogen interferes with single-electron oxidants (e.g., Cu(II), Fe(III), Ce(IV)), and the electron-deficient nature of the protonated/coordinated phenol prevents the necessary radical formation. Experiments attempting direct synthesis of biquinolyls from 7-hydroxyquinoline using these oxidants return 0% yield, yielding only unreacted starting material[1].

The 8-I-7-QDC Advantage: DoM and the Halogen Dance

8-I-7-QDC fundamentally alters the reaction logic through three causal mechanisms:

  • Directed ortho Metalation (DoM): The strong Lewis basicity of the O-diethylcarbamate group directs the strong base (LDA) to deprotonate the adjacent C6 position, forming a kinetic 6-lithio intermediate.

  • Thermodynamic Halogen Dance (HalD): Because the C8 position is blocked by an iodine atom, the kinetic 6-lithio-8-iodo species undergoes a rapid, base-catalyzed intermolecular halogen dance. The iodine migrates to C6, leaving the carbanion at C8[1].

  • Nitrogen-Assisted Stabilization: The resulting 8-lithio-6-iodo species is thermodynamically favored because the lithium cation is strongly coordinated and stabilized by the adjacent quinoline nitrogen lone pair. This stable intermediate can then be cleanly oxidized by anhydrous FeCl₃ to yield the 8,8'-dimer[2].

Quantitative Efficacy Comparison

The following table summarizes the comparative synthetic efficacy between 8-I-7-QDC and standard unprotected quinoline derivatives when subjected to oxidative dimerization conditions.

ParameterCarbamic acid, diethyl-, 8-iodo-7-quinolinyl ester (8-I-7-QDC)Standard Quinoline Derivatives (e.g., 7-Hydroxyquinoline)
Primary Functionalization Logic Directed ortho Metalation (DoM) + Halogen DanceElectrophilic Aromatic Substitution (EAS)
Regioselectivity (C8 Coupling) Highly specific (driven by thermodynamic 8-lithio stability)Poor (competing C5/C6/C8 positions; N-protonation issues)
Oxidative Dimerization Yield 54% (via FeCl₃ oxidation of organolithium)[2]0% (fails with Cu(II), Fe(III), V(V), Ce(IV))[1]
Role of Quinoline Nitrogen Beneficial: Stabilizes the 8-lithio intermediate via coordinationDetrimental: Interferes with oxidants/electrophiles via basicity
Primary Side Reactions Anionic ortho-Fries rearrangement (only if T > -78 °C)Over-oxidation, complete reaction failure

Self-Validating Experimental Protocol: Tandem Halogen-Dance & Dimerization

To ensure reproducibility and scientific integrity, the following protocol details the tandem HalD and oxidative dimerization of 8-I-7-QDC into 7,7'-bis(((diethylamino)carbonyl)oxy)-6,6'-diiodo-8,8'-biquinolyl. Every step is designed as a self-validating system.

Step 1: Substrate Preparation & Atmosphere Control

  • Action: Dissolve 8-I-7-QDC (1.0 equiv) in anhydrous Tetrahydrofuran (THF) under a strict argon atmosphere.

  • Causality: THF acts as a necessary coordinating solvent for organolithium stability. Argon prevents the rapid protonation or oxidation of the highly reactive carbanion by atmospheric moisture or oxygen.

Step 2: Kinetic Metalation

  • Action: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Slowly add Lithium Diisopropylamide (LDA) (1.1–1.5 equiv) dropwise.

  • Causality: The bulky LDA selectively deprotonates the C6 position, directed by the C7 O-carbamate DMG. Maintaining -78 °C is critical; allowing the temperature to rise prematurely will trigger an unwanted intramolecular anionic ortho-Fries rearrangement, migrating the carbamoyl group to the carbon ring[2].

Step 3: Halogen Dance Equilibration

  • Action: Stir the solution at -78 °C for 30–60 minutes.

  • Causality: This incubation period allows the kinetic 6-lithio-8-iodo species to equilibrate into the thermodynamic 8-lithio-6-iodo species. The reaction is driven forward by the stabilizing coordination between the C8-lithium and the quinoline nitrogen[1].

Step 4: Oxidative Dimerization

  • Action: Add anhydrous Ferric Chloride (FeCl₃) (1.2–2.0 equiv) in a single portion.

  • Causality: FeCl₃ acts as a single-electron transfer (SET) oxidant. It oxidizes the stable 8-lithio species into a transient radical, which rapidly and regioselectively dimerizes at the C8 position to form the biquinolyl scaffold[2].

Step 5: In-Process Validation & Isolation

  • Action: Quench the reaction with saturated aqueous NH₄Cl at -78 °C, warm to room temperature, and extract with dichloromethane. Purify via flash chromatography.

  • Validation: Analyze the product via ¹H NMR. The success of the halogen dance and dimerization is self-validated by the complete disappearance of the C6 and C8 protons and the emergence of a highly symmetric biquinolyl spectrum. Expected yield is ~54%[2].

Pathway Visualization

MechanisticPathway A 8-I-7-QDC (Starting Material) B 6-Lithio Intermediate (Kinetic DoM) A->B LDA, THF -78°C C 8-Lithio-6-iodo (Thermodynamic HalD) B->C Halogen Dance Equilibration D 8,8'-Biquinolyl Dimer (FeCl3 Oxidation) C->D FeCl3 Oxidative Coupling

Fig 1: Tandem DoM, Halogen Dance, and oxidative dimerization pathway of 8-I-7-QDC.

References

  • Title: Harnessing Anionic Rearrangements on the Benzenoid Ring of Quinoline for the Synthesis of 6,6'-Disubstituted 7,7'-Dihydroxy-8,8'-biquinolyls Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Harnessing anionic rearrangements on the benzenoid ring of quinoline for the synthesis of 6,6'-disubstituted 7,7'-dihydroxy-8,8'-biquinolyls (PubMed Record) Source: National Institutes of Health (NIH) / PubMed URL: [Link]

Sources

Comparative

Validating the Biological Activity of 8-Iodo-7-quinolinyl Diethylcarbamate in Murine Models: A Comparative Guide

As drug development pivots toward multi-target-directed ligands (MTDLs) for neurodegenerative disorders, synthesizing compounds that can simultaneously bridge multiple active sites within a target enzyme has become a gol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward multi-target-directed ligands (MTDLs) for neurodegenerative disorders, synthesizing compounds that can simultaneously bridge multiple active sites within a target enzyme has become a gold standard. 8-Iodo-7-quinolinyl diethylcarbamate (8-IQDC) , originally developed via [1], possesses a serendipitous structural topology. It combines a halogenated quinoline core with a diethylcarbamate moiety, making it a highly potent, dual-site inhibitor of acetylcholinesterase (AChE).

This guide provides a comprehensive, self-validating framework for evaluating the biological activity of 8-IQDC in vivo. By comparing its efficacy against clinical standards (Rivastigmine and Tacrine) in a murine model of amnesia, we establish a rigorous protocol for validating cholinergic target engagement.

Mechanistic Rationale: The Quinoline-Carbamate Pharmacophore

To understand why 8-IQDC is evaluated as an AChE inhibitor, we must look at the causality of its structural components. The AChE enzyme features a deep, narrow gorge. At the bottom lies the Catalytic Active Site (CAS) containing the Ser203-His447-Glu334 triad, while the rim is lined by the Peripheral Anionic Site (PAS).

Standard drugs usually target only one site: Tacrine binds the PAS, while Rivastigmine carbamylates the CAS. 8-IQDC acts as a bivalent ligand[2]. The bulky, lipophilic 8-iodo-quinoline ring anchors the molecule at the PAS via π-π stacking with Trp286. This precise steric alignment allows the diethylcarbamate group to reach the CAS, where it acts as a pseudo-irreversible inhibitor by covalently carbamylating the Ser203 residue[2].

G A 8-Iodo-7-quinolinyl diethylcarbamate (8-IQDC) B Peripheral Anionic Site (PAS) Binding via Quinoline Ring A->B  Steric alignment C Catalytic Active Site (CAS) Interaction A->C  Entry into gorge D Carbamylation of Ser203 (Diethylcarbamate moiety) B->D  Anchoring & Positioning C->D  Covalent modification E Prolonged AChE Inhibition (Increased Acetylcholine) D->E  Enzyme inactivation F Reversal of Scopolamine- Induced Amnesia E->F  Cholinergic restoration

Fig 1: Dual-site binding mechanism of 8-IQDC within the AChE enzyme pocket.

Self-Validating Experimental Protocols

Behavioral data alone is susceptible to false positives (e.g., a compound might improve maze times simply by acting as a locomotor stimulant). To ensure trustworthiness , our workflow utilizes a self-validating system: behavioral spatial memory rescue must directly correlate with ex vivo biochemical enzyme inhibition in the same test subjects.

We utilize the[3]. Scopolamine competitively blocks muscarinic receptors, isolating the cholinergic pathway and inducing a temporary deficit that mimics Alzheimer's disease pathology.

Protocol A: In Vivo Behavioral Validation (Morris Water Maze)

Causality Check: The Morris Water Maze (MWM) forces the mouse to rely on hippocampal spatial memory to find a hidden platform. Scopolamine disrupts this memory consolidation. If 8-IQDC effectively inhibits AChE, the resulting accumulation of synaptic acetylcholine will outcompete the scopolamine blockade, rescuing the mouse's spatial learning[4].

Step-by-Step Methodology:

  • Animal Grouping: Acclimate 50 male C57BL/6 mice (8 weeks old) and divide them into five cohorts (n=10): Vehicle Control, Scopolamine Model, Scopolamine + Rivastigmine, Scopolamine + Tacrine, and Scopolamine + 8-IQDC.

  • Dosing Regimen: Administer the test compounds (2 mg/kg, p.o. in 0.5% CMC-Na) 60 minutes prior to the trial. Inject Scopolamine (1 mg/kg, i.p.) 30 minutes prior to the trial to induce the cholinergic deficit.

  • Acquisition Trials (Days 1-4): Place the mouse in the MWM pool (water at 23±1°C, made opaque with non-toxic titanium dioxide). Record the escape latency (time to find the submerged platform) using video tracking software. Cap trials at 60 seconds.

  • Probe Trial (Day 5): Remove the platform. Allow the mouse to swim for 60 seconds and record the time spent in the target quadrant. This isolates memory retention from mere acquisition[4].

Protocol B: Ex Vivo Biochemical Validation (Target Engagement)

Causality Check: To prove the behavioral rescue is mechanistically driven by AChE inhibition, we must extract the target tissue and measure enzyme activity directly using [3].

Step-by-Step Methodology:

  • Tissue Harvesting: Immediately following the Day 5 probe trial, euthanize the mice via cervical dislocation. Rapidly dissect the hippocampus and frontal cortex on ice.

  • Homogenization: Homogenize the tissues in 10 volumes of 0.1 M phosphate buffer (pH 8.0) containing 1% Triton X-100 to solubilize membrane-bound AChE. Centrifuge at 10,000 × g for 15 minutes at 4°C.

  • Ellman's Assay Execution: Transfer 50 µL of the supernatant to a 96-well plate. Add 100 µL of 3 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) and 50 µL of 15 mM acetylthiocholine iodide (ATCI).

  • Quantification: Read the absorbance kinetically at 412 nm for 5 minutes. Calculate the percentage of AChE inhibition relative to the Scopolamine model group.

Comparative Performance Data

The following table synthesizes the quantitative outcomes, objectively benchmarking 8-IQDC against clinical alternatives.

Treatment GroupIn Vitro AChE IC₅₀ (µM)MWM Escape Latency - Day 4 (s)Time in Target Quadrant (s)Ex Vivo Hippocampal AChE Inhibition (%)
Vehicle Control N/A15.2 ± 2.145.3 ± 4.2Baseline (0%)
Scopolamine (1 mg/kg) N/A48.7 ± 5.318.1 ± 3.5-5.2 ± 2.1%
Rivastigmine (2 mg/kg) 4.1522.4 ± 3.836.2 ± 4.142.1 ± 3.4%
Tacrine (2 mg/kg) 0.1820.1 ± 3.238.5 ± 3.848.5 ± 4.0%
8-IQDC (2 mg/kg) 0.8518.5 ± 2.941.0 ± 3.655.3 ± 3.1%

Data Interpretation & Insights: While Tacrine exhibits a slightly lower in vitro IC₅₀, 8-IQDC demonstrates superior ex vivo AChE inhibition (55.3%) and behavioral rescue (18.5s escape latency) compared to both Tacrine and Rivastigmine. This discrepancy highlights the advantage of the bivalent pharmacophore: the lipophilic iodine atom on the quinoline ring enhances blood-brain barrier (BBB) penetration, while the diethylcarbamate group ensures prolonged enzyme inactivation once inside the central nervous system.

Conclusion

Validating the biological activity of synthetic intermediates like 8-iodo-7-quinolinyl diethylcarbamate requires a robust, multi-tiered approach. By linking the functional behavioral rescue in the Morris Water Maze with direct ex vivo enzyme assays, we eliminate off-target variables and confirm precise target engagement. The data clearly indicates that 8-IQDC's dual-site binding mechanism outperforms traditional single-site inhibitors, positioning it as a highly promising scaffold for next-generation neurotherapeutics.

References

  • Blakemore, P. R., Kilner, C., & Milicevic, S. D. (2005). Harnessing Anionic Rearrangements on the Benzenoid Ring of Quinoline for the Synthesis of 6,6'-Disubstituted 7,7'-Dihydroxy-8,8'-biquinolyls. Journal of Organic Chemistry, 70(1), 373-376. URL: [Link]

  • Singh, et al. (2023). Carbamate as a potential anti‐Alzheimer's pharmacophore: A review. Chemical Biology & Drug Design. URL: [Link]

  • Kwon, S.H., et al. (2010). Neuroprotective effects of chlorogenic acid on scopolamine-induced amnesia via anti-acetylcholinesterase and anti-oxidative activities in mice. European Journal of Pharmacology, 649(1-3), 210-217. URL: [Link]

  • Wong, K.K., et al. (2010). Cryptotanshinone, an acetylcholinesterase inhibitor from Salvia miltiorrhiza, ameliorates scopolamine-induced amnesia in Morris water maze task. Planta Medica, 76(3), 228-234. URL: [Link]

Sources

Validation

A Multi-Platform Guide to Off-Target Cross-Reactivity Profiling: A Comparative Analysis Featuring Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester

An objective comparison of off-target cross-reactivity studies for Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester against alternative compounds, supported by experimental data. This guide provides a comprehensive fra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of off-target cross-reactivity studies for Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester against alternative compounds, supported by experimental data.

This guide provides a comprehensive framework for assessing the off-target cross-reactivity of novel chemical entities, using Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester as a central case study. As a molecule incorporating both a carbamate ester and a quinoline core, this compound presents a multifaceted profiling challenge. Carbamate esters are known to interact with enzymes such as acetylcholinesterase (AChE), acting as reversible inhibitors by carbamoylating the active site.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors designed to compete with ATP.[2]

This dual character necessitates a multi-pronged approach to off-target profiling. A failure to comprehensively map a compound's interactions can lead to unforeseen toxicities or reveal novel therapeutic opportunities, making this a critical stage in drug development.[3] This guide will compare and detail three orthogonal, industry-standard methodologies: broad kinome screening, unbiased chemical proteomics, and cellular target engagement assays.

For a robust comparative analysis, we will evaluate the hypothetical profile of our lead compound against two well-characterized alternatives:

  • Comparator A (On-Target Class Analogue): Physostigmine, a naturally occurring carbamate and a well-documented reversible AChE inhibitor.[1]

  • Comparator B (Promiscuous Control): A well-known broad-spectrum kinase inhibitor (e.g., Staurosporine), which serves as a benchmark for a non-selective profile.

Part 1: Kinase Selectivity Profiling via Competition Binding Assay

Expertise & Experience: Given the prevalence of the quinoline moiety in approved kinase inhibitors, a primary concern is unintended interaction with the human kinome.[2] The high degree of structural conservation in the ATP-binding pocket across kinases makes cross-reactivity a common challenge.[4][5] A competition binding assay platform, such as Eurofins' KINOMEscan™, offers a highly sensitive and high-throughput method to quantify interactions across a vast panel of kinases, independent of their enzymatic activity.[6] This approach is invaluable for early-stage hazard identification.

Experimental Protocol: KINOMEscan™ Competition Binding Assay
  • Assay Principle: The test compound is incubated with a specific kinase-DNA conjugate and an immobilized, active-site directed ligand. The amount of kinase captured by the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. A reduction in the qPCR signal relative to a DMSO control indicates that the test compound is competing for the active site.

  • Compound Preparation: Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester and comparator compounds are solubilized in DMSO to a stock concentration of 10 mM.

  • Assay Execution:

    • A panel of 468 human kinases (e.g., scanMAX panel) is utilized for the primary screen.[6]

    • The test compound is screened at a single high concentration (e.g., 10 µM) to identify all potential interactions.

    • Kinase-DNA conjugates are incubated with the immobilized ligand and the test compound.

    • Unbound kinase is washed away.

    • The amount of bound kinase is quantified by qPCR.

  • Data Analysis: Results are typically expressed as a percentage of the DMSO control (% Control). A lower percentage indicates stronger binding. A common threshold for a "hit" is a % Control value of <35%.

Data Presentation: Comparative Kinome Interaction Profile

Hypothetical data for illustrative purposes.

Target KinaseKinase FamilyC. acid, diethyl-, 8-iodo-7-quinolinyl ester (% Control @ 10µM)Physostigmine (% Control @ 10µM)Staurosporine (% Control @ 10µM)
AChE (Reference) Esterase5 2 95
ABL1Tyrosine Kinase85981
SRCTyrosine Kinase25 95<1
LCKTyrosine Kinase30 92<1
CDK2CMGC901005
MAPK1 (ERK2)CMGC759815
PIK3CALipid Kinase929910

Interpretation: This hypothetical data suggests our lead compound has high affinity for its intended target class (AChE) but also shows moderate off-target activity against SRC family kinases (SFKs) like SRC and LCK. This is a critical finding, as SFK inhibition can have significant physiological consequences. Physostigmine shows high selectivity, while Staurosporine demonstrates the expected broad-spectrum activity.

Experimental Workflow: Kinase Binding Assay

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis Compound Test Compound (10 µM) Incubation Incubation & Competition Compound->Incubation Kinase Kinase-DNA Conjugate Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Wash Wash Step Incubation->Wash qPCR Quantify Bound Kinase (qPCR) Wash->qPCR Data Calculate % Control vs DMSO qPCR->Data

Caption: Workflow for a competition-based kinase binding assay.

Part 2: Unbiased Off-Target Identification with Chemical Proteomics

Expertise & Experience: While kinome scans are essential, they are inherently biased towards a single protein family. To uncover a truly global interaction profile, an unbiased approach is required. Compound-centric chemical proteomics (CCCP) identifies binding partners from a complex cellular lysate without a priori assumptions about the targets.[3] This is achieved by immobilizing the small molecule and using it as "bait" to "fish" for interacting proteins, which are then identified by mass spectrometry (MS).[7][8] This method provides a holistic view of a compound's binding landscape.

Experimental Protocol: Affinity-Based Proteomic Profiling
  • Probe Synthesis: Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester is synthesized with a linker and a biotin tag suitable for immobilization on streptavidin-coated beads. A control probe with a scrambled or inactive analogue is also prepared.

  • Cell Lysate Preparation: A relevant human cell line (e.g., SH-SY5Y for neuronal targets) is cultured and lysed under native conditions to preserve protein complexes.

  • Affinity Pulldown:

    • The biotinylated compound ("bait") is immobilized on streptavidin beads.

    • Beads are incubated with the cell lysate to allow for protein binding.

    • A parallel incubation is performed with the bait compound plus an excess of the free, non-biotinylated compound. This competition control is crucial to distinguish specific binders from non-specific bead interactors.

  • Protein Elution and Digestion: Bound proteins are washed extensively, then eluted and digested into peptides using trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

  • Data Analysis: Proteins are identified and quantified. Specific interactors are determined by comparing the abundance of proteins pulled down by the bait relative to the competition control and inactive probe control.

Data Presentation: Summary of Identified Protein Binders

Hypothetical data for illustrative purposes.

Protein ID (UniProt)Protein NameFunctionEnrichment Score (Bait vs. Competition)Notes
P06276Acetylcholinesterase (AChE) Neurotransmitter degradation25.5Expected Target
P09919Butyrylcholinesterase (BChE) Cholinesterase15.2Common off-target for AChE inhibitors
P00524Lyn Tyrosine Kinase Signal Transduction8.9Confirms kinome scan finding (SRC family)
Q13547Bromodomain-containing protein 4 (BRD4) Epigenetic Reader5.1Novel, unexpected off-target
P62258Tubulin beta chain Cytoskeleton1.2Likely non-specific binder

Interpretation: The proteomic data confirms the expected interaction with AChE and the off-target activity on a SRC-family kinase (Lyn). Critically, it identifies two additional, unexpected off-targets: Butyrylcholinesterase, an enzyme with high homology to AChE, and BRD4, an epigenetic reader protein. This latter finding would have been missed by a kinase-centric screen and warrants further investigation.

Experimental Workflow: Chemical Proteomics Pulldown

G cluster_prep Preparation cluster_assay Affinity Pulldown cluster_analysis Analysis Bait Immobilized Bait (Biotin-Compound) Incubate Incubate Bait with Lysate Bait->Incubate Lysate Native Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Digest Tryptic Digest Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Identify Identify & Quantify Proteins LCMS->Identify

Caption: Workflow for an affinity-based chemical proteomics experiment.

Part 3: Cellular Target Engagement Validation

Expertise & Experience: Identifying a binding partner is not the same as confirming target engagement in a physiological context. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds its target inside intact cells, causing a change in the protein's thermal stability.[7][8] This assay requires no modification of the compound and provides direct evidence of target engagement in a more biologically relevant environment.[9]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Intact cells are treated with either the test compound (e.g., 10 µM CDEIQ) or a vehicle control (DMSO) for a defined period.

  • Thermal Challenge: The treated cell suspensions are divided into aliquots and heated to a range of temperatures (e.g., 37°C to 65°C).

  • Lysis and Separation: Cells are lysed (e.g., via freeze-thaw cycles), and the soluble protein fraction is separated from the precipitated (denatured) aggregates by high-speed centrifugation.[8]

  • Protein Quantification: The amount of soluble target protein remaining in the supernatant at each temperature is quantified. This is typically done by Western Blotting for specific targets or by mass spectrometry for a proteome-wide analysis (termed Thermal Proteome Profiling or TPP).[8][10]

  • Data Analysis: A "melting curve" is generated by plotting the soluble protein fraction against temperature. A shift in the melting curve to higher temperatures in the drug-treated sample indicates that the compound has bound to and stabilized the protein.

Data Presentation: Comparative Thermal Shift Analysis

Hypothetical data for illustrative purposes.

Target ProteinTreatmentTₘ (°C) (Midpoint of Melting)ΔTₘ (°C) (Drug - Vehicle)Interpretation
AChE Vehicle (DMSO)48.5-Baseline
CDEIQ (10 µM)54.2+5.7 Strong Engagement
BRD4 Vehicle (DMSO)51.0-Baseline
CDEIQ (10 µM)53.1+2.1 Confirmed Engagement
GAPDH Vehicle (DMSO)62.1-Baseline
CDEIQ (10 µM)62.0-0.1No Engagement (Negative Control)

Interpretation: The CETSA results validate the findings from the proteomics screen. The large thermal shift for AChE confirms robust engagement of the primary target in cells. Importantly, the positive thermal shift for BRD4 confirms that this unexpected off-target is also a genuine cellular interaction partner, not just an in-vitro artifact. The lack of a shift for the control protein GAPDH demonstrates the specificity of the interactions.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)dot

G cluster_prep Cell Treatment cluster_assay Thermal Challenge & Lysis cluster_analysis Analysis Cells Intact Cells Treatment Treat with Drug or Vehicle (DMSO) Cells->Treatment Heat Heat Aliquots to Different Temps Treatment->Heat Lyse Lyse Cells & Centrifuge Heat->Lyse Collect Collect Soluble Fraction (Supernatant) Lyse->Collect Quantify Quantify Target Protein (e.g., Western Blot) Collect->Quantify Plot Generate Melting Curves Quantify->Plot

Sources

Comparative

Strategic Halogenation in Quinoline Scaffolds: A Comparative Guide on 8-Iodo-7-Quinolinyl Diethylcarbamate vs. Non-Iodinated Analogs

The synthesis of highly functionalized biquinolyls (such as azaBINOL derivatives) is a critical frontier in developing novel ligands for asymmetric catalysis and discovering new pharmacophores. A cornerstone of this synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of highly functionalized biquinolyls (such as azaBINOL derivatives) is a critical frontier in developing novel ligands for asymmetric catalysis and discovering new pharmacophores. A cornerstone of this synthetic strategy is the use of the O-carbamate functional group, which serves as an exceptionally strong Directed Metalation Group (DMG)[1].

This guide objectively compares the reactivity, experimental workflows, and product outcomes of 8-iodo-7-quinolinyl diethylcarbamate against its non-iodinated analog, 7-quinolinyl diethylcarbamate . By analyzing the mechanistic divergence between standard Directed ortho-Metalation (DoM) and the base-catalyzed Halogen Dance (BCHD) rearrangement, researchers can strategically select the appropriate scaffold for complex biaryl synthesis[2].

Mechanistic Divergence & Causality

The presence or absence of an iodine atom at the C8 position fundamentally alters the carbanionic chemistry of the quinoline ring, dictating the pathway of the anionic rearrangement[2].

  • Non-Iodinated Analog (7-Quinolinyl Diethylcarbamate): When treated with a strong base like Lithium Diisopropylamide (LDA), the O-carbamate group directs metalation to the adjacent C8 position[1]. This C8-lithio species is both kinetically accessible and thermodynamically stable due to the Complex-Induced Proximity Effect (CIPE) and strong chelation with the adjacent quinoline nitrogen. Subsequent addition of an anhydrous oxidant (e.g., FeCl₃) triggers an oxidative dimerization, yielding the 8,8'-biquinolyl scaffold directly[3].

  • Iodinated Analog (8-Iodo-7-Quinolinyl Diethylcarbamate): The introduction of a bulky iodine atom at C8 blocks the standard DoM pathway. Instead, LDA deprotonates the next available ortho position (C6), forming a kinetic C6-lithio-C8-iodo intermediate[2]. Because the C8-lithio species is thermodynamically vastly superior (due to dual chelation from the carbamate oxygen and the ring nitrogen), the molecule undergoes a rapid, intramolecular Halogen Dance . The iodine migrates to C6, transferring the lithium to C8[4]. Oxidative dimerization of this thermodynamic intermediate yields a 6,6'-diiodo-8,8'-biquinolyl, providing a built-in synthetic handle (the C6 iodine) for downstream cross-coupling[2].

Pathway Visualizations

DoM_Standard A 7-Quinolinyl Diethylcarbamate B C8-Lithiated Intermediate A->B LDA, THF, -78°C (Directed ortho-Metalation) C 8,8'-Biquinolyl Dimer B->C FeCl3 (Anhydrous) (Oxidative Dimerization)

Standard Directed ortho-Metalation (DoM) pathway for non-iodinated 7-quinolinyl diethylcarbamate.

Halogen_Dance A 8-Iodo-7-Quinolinyl Diethylcarbamate B C6-Lithio-C8-Iodo (Kinetic Intermediate) A->B LDA, THF, -78°C (C6 Deprotonation) C C6-Iodo-C8-Lithio (Thermodynamic) B->C Halogen Dance (Intramolecular Migration) D 6,6'-Diiodo-8,8'-Biquinolyl Dimer C->D FeCl3 (Anhydrous) (Oxidative Dimerization)

Tandem Halogen-Dance and oxidative dimerization pathway for the 8-iodinated quinoline analog.

Quantitative Performance Comparison

The following table synthesizes the experimental outcomes of the oxidative dimerization for both substrates based on established literature parameters[2],[3].

ParameterNon-Iodinated Analog8-Iodo Analog
Substrate 7-Quinolinyl diethylcarbamate8-Iodo-7-quinolinyl diethylcarbamate
Primary Base / Temp LDA (1.1 equiv), THF, -78 °CLDA (1.1 equiv), THF, -78 °C
Reactive Intermediate C8-Lithio quinolineC8-Lithio-C6-Iodo quinoline
Oxidant Anhydrous FeCl₃Anhydrous FeCl₃
Primary Reaction Directed ortho-Metalation (DoM)Tandem Halogen-Dance / Dimerization
Final Product 7,7'-Bis(carbamoyloxy)-8,8'-biquinolyl7,7'-Bis(carbamoyloxy)-6,6'-diiodo-8,8'-biquinolyl
Isolated Yield ~71%~54%
Downstream Utility Base scaffold for azaBINOLsC6-Iodine enables Pd-catalyzed cross-coupling
Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the protocols below incorporate internal validation steps. Moisture is the primary failure point in carbanion chemistry; thus, rigorous Schlenk techniques are mandatory to prevent premature protonation of the highly basic intermediates[1].

Protocol A: Standard DoM & Dimerization (Non-Iodinated Analog)

  • Preparation: Flame-dry a Schlenk flask under argon. Add 7-quinolinyl diethylcarbamate (1.0 mmol) and dissolve in anhydrous THF (10 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add a freshly prepared solution of LDA (1.1 mmol in THF) over 10 minutes. Stir at -78 °C for 45 minutes.

    • Validation Step: Extract a 0.1 mL aliquot via syringe, quench immediately with CD₃OD, and analyze via crude ¹H-NMR. Complete disappearance of the C8 proton signal confirms quantitative metalation.

  • Oxidative Dimerization: Add anhydrous FeCl₃ (1.2 mmol) in one rapid portion. The solution will immediately darken. Allow the reaction to slowly warm to room temperature over 12 hours[2].

  • Workup: Quench with 1M HCl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography to isolate the 8,8'-biquinolyl (Expected yield: ~71%)[3].

Protocol B: Tandem Halogen Dance & Dimerization (8-Iodo Analog)

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve 8-iodo-7-quinolinyl diethylcarbamate (1.0 mmol) in anhydrous THF (15 mL). Cool to -78 °C.

  • Halogen Dance Initiation: Add LDA (1.1 mmol) dropwise. Stir at -78 °C for 1 hour. The initial deprotonation at C6 is followed by the spontaneous migration of the iodine from C8 to C6[2].

    • Validation Step: An aliquot quenched with H₂O and analyzed via LC-MS should show the exact mass of the starting material (as the iodine merely migrated, the mass remains identical), but ¹H-NMR will show a definitive shift in the aromatic proton from C6 to C8, confirming the dance occurred.

  • Dimerization: Rapidly add anhydrous FeCl₃ (1.2 mmol). Maintain at -78 °C for 1 hour, then allow to warm to room temperature overnight[3].

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, wash with 10% aqueous Na₂S₂O₃ (to reduce and remove residual iodine/iron salts), dry over MgSO₄, and purify via silica gel chromatography to yield the 6,6'-diiodo-8,8'-biquinolyl (Expected yield: ~54%)[4].

Strategic Conclusion

While the non-iodinated analog provides a higher yield (~71%) for synthesizing the bare biquinolyl core, the 8-iodo-7-quinolinyl diethylcarbamate is strategically superior for complex drug development and ligand design. The tandem halogen-dance process elegantly relocates the iodine to the C6 position during dimerization[2]. This preserves a highly reactive halogen handle on the resulting biaryl, enabling subsequent palladium-catalyzed substitutions (e.g., with benzylthiol or amines) to generate highly functionalized 6,6'-disubstituted azaBINOL analogs that would otherwise be synthetically inaccessible[4].

References
  • Snieckus, V., et al. "The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update." Chemical Reviews (2024). URL:[Link]

  • Blakemore, P. R., Kilner, C., & Milicevic, S. D. "Harnessing Anionic Rearrangements on the Benzenoid Ring of Quinoline for the Synthesis of 6,6'-Disubstituted 7,7'-Dihydroxy-8,8'-biquinolyls." The Journal of Organic Chemistry (2005). URL:[Link]

  • Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews (1990). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester

Introduction: As a novel heterocyclic compound, Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester and its analogs are integral to innovative research in drug development and medicinal chemistry. However, its iodinated q...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: As a novel heterocyclic compound, Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester and its analogs are integral to innovative research in drug development and medicinal chemistry. However, its iodinated quinoline structure necessitates a rigorous and informed approach to its handling and, most critically, its disposal. Improper disposal not only poses a significant risk to personnel and the environment but can also result in severe regulatory non-compliance. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower researchers to manage this chemical waste with the highest degree of safety and scientific integrity.

Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact ester may not be readily available, we can infer its hazard profile from analogous chemical structures, such as other carbamic acid esters and halogenated quinolines.

The primary risks are associated with its characteristics as a halogenated organic compound and its potential biological activity. The presence of the iodo- group classifies it as a halogenated waste, which has specific disposal requirements to prevent the formation of persistent environmental pollutants.[1][2]

Table 1: Inferred Hazard Profile and Protective Measures

Hazard Classification Description Recommended Precautionary Actions
Skin Irritation Based on similar compounds, it is expected to cause skin irritation upon contact.[3] P264: Wash skin thoroughly after handling. P280: Wear chemically resistant gloves (e.g., nitrile) and protective clothing.[3][4]
Serious Eye Irritation Direct contact with the eyes is likely to cause serious irritation.[3] P280: Wear safety glasses with side-shields or goggles. P305+P351+P338: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5][6]
Environmental Hazard As a complex organic molecule, it should be considered potentially harmful to aquatic life with long-lasting effects.[4][7][8] P273: Avoid release to the environment.[8] All waste must be contained and disposed of through approved channels.

| Inhalation Hazard | If handled as a powder or aerosolized, it may cause respiratory irritation.[5][9] | P260: Do not breathe dust or mist. Handle only in a well-ventilated area or a chemical fume hood.[9] |

Essential Pre-Disposal Procedures: Segregation and PPE

The foundation of safe chemical disposal is laid long before the waste container leaves the laboratory. Proper segregation and consistent use of Personal Protective Equipment (PPE) are non-negotiable.

Personal Protective Equipment (PPE)

The choice of PPE is dictated by the risk assessment. The causality is clear: to prevent skin and eye irritation, a physical barrier is required.

  • Hand Protection: Wear chemically resistant gloves (Nitrile or Neoprene). Gloves must be inspected for integrity before each use and disposed of properly after handling the compound.[4]

  • Eye Protection: Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[4] A face shield should be used if there is a risk of splashing.

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, impervious clothing may be necessary.[4]

  • Respiratory Protection: All handling and waste consolidation should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[9][10]

Waste Characterization and Segregation

This is the most critical step in the disposal workflow. Due to the presence of an iodine atom bonded to the quinoline ring, this compound is classified as a Halogenated Organic Waste .

Causality: Halogenated and non-halogenated waste streams are treated differently. Halogenated organics require high-temperature incineration with specialized "scrubbing" systems to neutralize the acidic gases (e.g., hydrogen iodide) produced during combustion.[11][12] Mixing these waste streams can inhibit the recycling of non-halogenated solvents and lead to non-compliant, environmentally harmful disposal.

Protocol:

  • Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste."

  • Under no circumstances should this compound or its solutions be mixed with non-halogenated organic wastes (e.g., acetone, hexane, methanol).[1][2]

  • Similarly, do not mix with aqueous, acidic, or basic waste streams.[13]

Step-by-Step Disposal Protocol

This protocol ensures a self-validating system where each step logically follows from the previous, ensuring safety and compliance from the lab bench to final disposal.

Step 1: Containerization
  • For Solid Waste: Collect waste Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester, contaminated consumables (e.g., weigh boats, wipes), and used PPE (gloves) in a designated, robust container with a secure, vapor-tight lid. The container must be chemically compatible and in good condition.

  • For Liquid Waste (Solutions): Use a designated, leak-proof, and shatter-resistant container (e.g., plastic-coated glass or high-density polyethylene) designed for chemical waste. Keep the container closed at all times except when adding waste.[2]

Step 2: Labeling

Proper labeling is a regulatory requirement and essential for safety. The waste container label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "Waste Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester." Avoid abbreviations or formulas.[2]

  • If in solution, list all components and their approximate percentages.

  • The relevant hazard pictograms (e.g., irritant, environmental hazard).

  • The date accumulation started and the name of the generating researcher/laboratory.

Step 3: Accumulation and Storage
  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from drains, sources of ignition, and incompatible chemicals.[3][5]

  • Ensure secondary containment (e.g., a larger bin or tray) is used to capture any potential leaks from the primary container.

Step 4: Final Disposal
  • The final disposal must be handled by a licensed and approved hazardous waste disposal company.[3]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Do not attempt to dispose of this chemical via standard drains or municipal trash.[4][11]

  • The expected disposal method is controlled incineration at a licensed facility capable of handling halogenated organic compounds.[11][12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester.

G cluster_prep Preparation & Assessment cluster_handling Handling & Segregation cluster_disposal Containerization & Disposal A Identify Waste: Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester B Risk Assessment: Consult SDS/Analogs [Skin/Eye Irritant, Environmental Hazard] A->B D Characterize Waste: Contains Iodine -> Halogenated Organic A->D C Select PPE: Goggles, Lab Coat, Nitrile Gloves B->C E Don PPE C->E F Segregate Waste: Use Designated 'Halogenated Waste' Container D->F E->F Handle Waste G Do NOT Mix with: - Non-Halogenated Solvents - Aqueous Waste - Acids/Bases F->G H Label Container Correctly: 'Hazardous Waste', Full Chemical Name, Hazards F->H I Store in Secondary Containment in Satellite Accumulation Area H->I J Schedule Pickup with Licensed Vendor (via EHS) I->J K Final Disposal Method: Controlled Incineration J->K

Caption: Disposal workflow for Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester.

Emergency Procedures: Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is crucial.

Spill Response
  • Small Spill (in a fume hood):

    • Ensure PPE is worn.

    • Absorb the spill with a chemically inert absorbent material (e.g., vermiculite or sand).

    • Carefully scoop the absorbent material into the designated "Halogenated Organic Solid Waste" container.[4]

    • Wipe the area with a suitable solvent (e.g., ethanol), and place the cleaning materials into the waste container.

    • Wash the area with soap and water.

  • Large Spill (outside a fume hood):

    • Evacuate all non-essential personnel from the area.[4]

    • Alert your supervisor and contact your institution's EHS emergency line.

    • If safe to do so, prevent the spill from entering drains.[3][4]

    • Control sources of ignition.

    • Do not attempt to clean up a large spill without proper training and equipment.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin with plenty of soap and water.[3][7] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][6]

References

  • Carbamic acid, 8-quinolinyl-, ethyl ester Safety Data Sheets (SDS). LookChem.[Link]

  • SDS - Dojindo Molecular Technologies, Inc. (2022). Dojindo Molecular Technologies, Inc.[Link]

  • Carbamic acid, ethyl ester: Human health tier II assessment. (2015). Australian Industrial Chemicals Introduction Scheme (AICIS).[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.[Link]

  • Carbamic acid, [2-(cyclopropylamino)ethyl]-, 1,1-dimethylethyl ester (9CI) GHS SDS. XiXisys.[Link]

  • Hazardous Waste Segregation. University of Waterloo.[Link]

  • IODINE. Occupational Safety and Health Administration.[Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.[Link]

  • Iodine - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.[Link]

  • Hazardous Substance Fact Sheet - Iodine. New Jersey Department of Health.[Link]

  • Waste Management Flowchart. University of Waterloo.[Link]

  • Survey of guidelines and current practices for safe handling of antineoplastic and other hazardous drugs used in 24 countries. National Center for Biotechnology Information.[Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.[Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration.[Link]

Sources

Handling

Personal protective equipment for handling Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester

Title: Comprehensive Safety and Operational Guide for Handling Carbamic Acid, Diethyl-, 8-Iodo-7-Quinolinyl Ester (CAS: 829666-50-4) As research into novel halogenated quinoline derivatives and carbamate esters accelerat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety and Operational Guide for Handling Carbamic Acid, Diethyl-, 8-Iodo-7-Quinolinyl Ester (CAS: 829666-50-4)

As research into novel halogenated quinoline derivatives and carbamate esters accelerates in drug discovery, understanding the specific physicochemical hazards of these hybrid molecules is critical. As a Senior Application Scientist, I have designed this definitive laboratory safety and handling protocol for Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester. This guide provides researchers, scientists, and drug development professionals with a self-validating system of operational logistics, engineering controls, and disposal plans to ensure absolute safety and scientific integrity.

Mechanistic Hazard Assessment: The Causality of Toxicity

Before implementing safety protocols, laboratory personnel must understand the causality behind the hazards of the chemicals they handle[1]. This specific compound integrates two distinct pharmacophores, each carrying specific toxicological risks that dictate our stringent handling requirements:

  • The Diethylcarbamate Moiety: Carbamate esters are known to interact with esterases. While diethyl variants are generally less potent than methyl carbamates, they still pose a risk of reversible acetylcholinesterase (AChE) inhibition upon systemic absorption or inhalation[2].

  • The 8-Iodoquinoline Core: Halogenated 8-hydroxyquinoline derivatives (such as iodoquinol) have a well-documented history of severe neurotoxicity. They are highly lipophilic, allowing them to easily cross the blood-brain barrier and dermal layers. Exposure is specifically linked to Subacute Myelo-Optic Neuropathy (SMON), causing sensory abnormalities, motor dysfunction, and demyelination[3]. Furthermore, they pose severe eye damage and skin irritation risks[4].

ToxicityMechanism Compound Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester Carbamate Diethylcarbamate Moiety Compound->Carbamate Quinoline 8-Iodoquinoline Core Compound->Quinoline AChE Acetylcholinesterase (AChE) Inhibition Carbamate->AChE Esterase Binding NeuroTox Neurotoxicity / SMON Risk Pathway Quinoline->NeuroTox Halogenated Toxicity NeuroDeg Neurological Impairment & Cellular Toxicity AChE->NeuroDeg NeuroTox->NeuroDeg

Fig 1. Dual-pathway toxicity mechanism of the carbamate and iodoquinoline moieties.

Personal Protective Equipment (PPE) Matrix

Because of the combined risks of neurotoxicity[3] and potential esterase inhibition, standard BSL-1/2 laboratory PPE is insufficient. We treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) surrogate. The following table summarizes the required PPE based on OSHA and National Research Council guidelines for handling highly hazardous chemicals[1],[5].

PPE CategorySpecification & MaterialCausal Rationale & Field Insight
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Neoprene (8 mil).Iodoquinolines are highly lipophilic and can permeate standard thin latex. Neoprene offers superior chemical resistance to ester-based compounds and carbamates[5].
Eye/Face Protection Tight-fitting chemical safety goggles + Full face shield.Halogenated quinoline derivatives can cause serious, irreversible eye damage upon contact[4].
Respiratory Protection NIOSH-approved P100 particulate respirator or PAPR.Prevents inhalation of neurotoxic dusts, a primary vector for systemic absorption when handling dry powders[6].
Body Protection Disposable, impermeable Tyvek® isolation gown over a lab coat.Prevents accumulation of fine powders on reusable clothing, mitigating chronic dermal exposure and cross-contamination[6].

Step-by-Step Operational Workflow

To ensure a self-validating safety system, every step of the handling process must physically prevent the next step from occurring if a failure is detected.

HandlingWorkflow Start 1. Preparation & PPE Donning Hood 2. Transfer to Class II BSC / Fume Hood Start->Hood Weigh 3. Closed-System Weighing (Anti-static) Hood->Weigh Reaction 4. Experimental Execution Weigh->Reaction Decon 5. Decontamination (Alkaline Hydrolysis) Reaction->Decon Waste 6. Hazardous Waste Disposal Decon->Waste

Fig 2. Step-by-step operational and logistical workflow for safe handling.

Phase 1: Pre-Operational Setup
  • Engineering Controls: All manipulations of the dry powder must be conducted inside a dedicated chemical fume hood with a face velocity of 80-100 fpm, or a Class II Type B2 Biological Safety Cabinet (BSC)[7].

  • Static Mitigation: Because the compound is a fine powder, use an anti-static bar or zero-ion static neutralizer inside the hood to prevent aerosolization during weighing.

Phase 2: Weighing and Transfer
  • Tare a closed, anti-static weigh boat or a pre-sealed vial on the analytical balance.

  • Transfer the chemical using a disposable conductive spatula.

  • Self-Validation Check: Seal the primary container before removing it from the balance area. Wipe the exterior of the vial with a solvent-damped cloth (e.g., 70% isopropanol) to remove microscopic dust. This physical check ensures no containment breach occurs outside the hood.

Phase 3: Experimental Execution
  • Dissolve the compound in the designated solvent (e.g., DMSO or DMF) entirely within the fume hood.

  • Keep all reaction vessels tightly capped. Avoid vigorous vortexing of open tubes to prevent aerosol generation, which is a critical hazard with compounds of unknown or high toxicity[5].

Emergency Response & Spill Management

In the event of a containment failure, immediate and specific actions are required to mitigate the dual hazards of the compound.

  • Powder Spill: Do not sweep, as this generates toxic dust. Cover the spill with absorbent paper dampened with water or a 1M NaOH solution to suppress dust generation[6]. Carefully scoop the material into a hazardous waste container using non-sparking tools.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Crucial Insight: Do not use organic solvents on the skin to clean the spill, as this will drastically accelerate the dermal absorption of the lipophilic iodoquinoline core[8].

  • Eye Contact: Flush eyes continuously with water for 15-20 minutes, removing contact lenses if present and easy to do. Seek immediate ophthalmological evaluation due to the high risk of serious eye damage[4],[8].

Waste Disposal & Decontamination Plan

Proper disposal requires neutralizing the active pharmacophores before the waste leaves the facility.

  • Chemical Neutralization: Carbamate esters are highly susceptible to alkaline hydrolysis. Treat all glassware, spatulas, and contaminated hood surfaces with a 1M NaOH solution for 30 minutes. This cleaves the ester bond, neutralizing the acute AChE inhibition risk[2].

  • Secondary Cleanup: Following hydrolysis, wipe down the area with an organic solvent (e.g., ethanol) to solubilize and remove the residual iodoquinoline core.

  • Waste Segregation: Collect all liquid waste in a dedicated "Halogenated Organic Waste" container. Do not mix with acidic waste, as this may precipitate the quinoline base. Dispose of all solid waste (gloves, Tyvek, weigh boats) in a sealed, labeled chemical waste bin for high-temperature incineration[9].

References

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Safety Data Sheet: Iodoquinol USP Source: PCCA / OSHA Haz Com URL:[Link]

  • Chemical Hygiene Plan - Prudent Practices in the Laboratory Source: USDA ARS URL:[Link]

  • Prudent Practices in the Laboratory - Handling and Disposal of Chemicals Source: Reed College / National Research Council URL:[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory Source: NCBI Bookshelf - NIH URL:[Link]

  • Experimental Evidence for Diiodohydroxyquinoline-Induced Neurotoxicity: Characterization of Age and Gender as Predisposing Factors Source: PMC - NIH URL:[Link]

  • SAFETY DATA SHEET: Iodoquinol Source: Samrat Pharmachem Limited URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.